Azido-PEG9-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O9/c21-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-23-24-22/h1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAUUOGHAUEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture and Utility of Azido-PEG9-amine: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Applications of the Bifunctional Linker, Azido-PEG9-amine.
This compound is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group, a primary amine, and a nine-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This technical guide delves into the core structure of this compound, presents its key physicochemical properties, and outlines detailed experimental protocols for its application, thereby serving as an essential resource for professionals in the life sciences.
Core Structure and Physicochemical Properties
This compound is characterized by a linear structure comprising three key components: an azide (-N₃) functional group, a hydrophilic polyethylene glycol chain of nine repeating ethylene oxide units, and a primary amine (-NH₂) group at the opposing terminus. This distinct arrangement allows for orthogonal conjugation strategies, where the azide and amine groups can be selectively reacted with different functionalities.
The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly efficient and specific, enabling the formation of a stable triazole linkage with alkyne- or strained alkyne-containing molecules. The primary amine is readily reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, as well as carboxylic acids in the presence of coupling agents, forming stable amide bonds.[2][3]
The central PEG spacer imparts hydrophilicity to the linker and any molecule it is conjugated to, which can enhance the solubility and bioavailability of the resulting conjugate.[4][5] The PEG chain can also provide steric hindrance, potentially protecting the attached biomolecules from enzymatic degradation.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₀H₄₂N₄O₉ |
| Molecular Weight | 482.57 g/mol |
| CAS Number | 1207714-69-9 |
| Appearance | Colorless to light yellow oil/liquid |
| Purity | Typically >95% |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Acetonitrile |
| Storage Conditions | Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). |
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a valuable tool in the development of complex biomolecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. For instance, the amine functionality can be reacted with an activated drug molecule, and the azide group can then be conjugated to an alkyne-modified antibody. This modular approach allows for the precise and stable attachment of potent payloads to targeted antibodies.
Similarly, in the synthesis of PROTACs, this compound can serve as the linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG spacer can be critical for optimizing the spatial orientation and efficacy of the resulting PROTAC molecule.
Experimental Protocols
The following are representative protocols for the two primary reaction types involving this compound: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amine coupling with an NHS ester.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen solvent to a final concentration of 10 mM.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and a 1.5 to 5-fold molar excess of this compound.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a solution of CuSO₄ (e.g., 50 mM in water).
-
If using a ligand, pre-mix the CuSO₄ with THPTA or TBTA.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ (and ligand, if used) to the reaction mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials and catalysts.
-
Protocol 2: Amine Coupling with an NHS Ester
This protocol describes the conjugation of the amine group of this compound to an NHS ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use.
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the this compound solution. The final concentration of the organic solvent should be kept below 10% to maintain the integrity of many biomolecules.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
(Optional) Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted NHS ester and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Visualizing the Role of this compound
The following diagrams, generated using Graphviz, illustrate the structure and functional role of this compound.
References
An In-depth Technical Guide to Azido-PEG9-amine: Properties, Solubility, and Applications
This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Azido-PEG9-amine, a versatile heterobifunctional linker crucial for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Core Chemical Properties
This compound is a polyethylene glycol (PEG) derivative containing both an azide (-N3) and a primary amine (-NH2) functional group. This unique structure allows for sequential or orthogonal conjugation to different molecules. The nine repeating ethylene glycol units confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.
| Property | Data | Source(s) |
| Molecular Formula | C20H42N4O9 | [1][2][3][4] |
| Molecular Weight | 482.58 g/mol (or approx. 482.6) | [1] |
| CAS Number | 1207714-69-9 | |
| Physical State | Colorless or light yellow oil | |
| Purity | Typically >95% or >98% | |
| Storage | Recommended at -20°C for long-term stability. |
Solubility Characteristics
The hydrophilic PEG spacer significantly enhances the solubility of this compound in aqueous solutions and a variety of organic solvents, making it a versatile reagent for a broad range of reaction conditions.
| Solvent | Solubility | Source(s) |
| Water | Soluble. ≥ 100 mg/mL (207.22 mM) | |
| Dimethyl Sulfoxide (DMSO) | Soluble. 200 mg/mL (414.45 mM) with sonication. | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Acetonitrile | Soluble | |
| Tetrahydrofuran (THF) | Soluble |
Experimental Protocols
This compound is a key reagent in bioconjugation, particularly in "click chemistry" reactions and for linking molecules to primary amines. Below is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol details the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (for biological applications)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a DMSO/t-BuOH mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO4 solution. The mixture may be briefly vortexed.
-
-
Reaction Initiation:
-
To initiate the click reaction, add the freshly prepared sodium ascorbate solution.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30 minutes to 48 hours. The reaction time will depend on the specific reactants and their concentrations. The reaction vessel should be protected from light.
-
-
Purification:
-
Following the incubation period, the resulting conjugate can be purified using standard techniques such as size exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).
-
Visualizing Workflows and Pathways
The following diagrams illustrate common experimental workflows and the chemical transformations involving this compound.
Caption: Workflow for protein modification using an amine-reactive Azido-PEG9 linker followed by a click reaction.
Caption: Reactivity of the dual functional groups of this compound.
References
mechanism of action of Azido-PEG9-amine in bioconjugation
An In-depth Technical Guide on the Core Mechanism of Action of Azido-PEG9-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of this compound, a heterobifunctional linker widely utilized in the field of bioconjugation. The unique combination of a terminal azide group, a primary amine, and a nine-unit polyethylene glycol (PEG) spacer makes this molecule a versatile tool for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Functional Groups and their Reactivity
This compound possesses two key functional groups that dictate its role in bioconjugation: a primary amine (-NH₂) and an azide (-N₃). These groups offer orthogonal reactivity, allowing for sequential and controlled conjugation of different molecules.
The Amine Terminus: Formation of Stable Amide Bonds
The primary amine group provides a reactive handle for conjugation to biomolecules containing activated carboxylic acids, most commonly in the form of N-hydroxysuccinimide (NHS) esters. This reaction, known as acylation, results in the formation of a highly stable amide bond.
Mechanism of Amine-Reactive Conjugation: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the NHS leaving group. This reaction is typically carried out in a pH range of 7.2 to 8.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic.[1]
The Azide Terminus: Bioorthogonal "Click" Chemistry
The azide group is a key component for bioorthogonal "click" chemistry reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for conjugation in complex biological environments with minimal side reactions.[2] The two primary types of click chemistry reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
1.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) In CuAAC, a copper(I) catalyst is used to promote the reaction between an azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] This reaction is known for its high yields and rapid kinetics.[5] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
1.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide to form a stable triazole ring. The driving force for this reaction is the release of ring strain in the cyclooctyne. SPAAC is highly biocompatible and is the preferred method for in vivo and live-cell labeling applications where copper toxicity is a concern.
The Role of the PEG9 Spacer
The nine-unit polyethylene glycol (PEG) spacer plays a crucial role in the overall properties of the resulting bioconjugate. PEG is a hydrophilic and flexible polymer that offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules, which is particularly beneficial for drug delivery applications.
-
Enhanced Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation and aggregation.
-
Improved Pharmacokinetics: The PEG spacer increases the hydrodynamic radius of the conjugate, which can lead to a longer circulation half-life and reduced renal clearance.
-
Reduced Immunogenicity: The "stealth" properties of PEG can help to reduce the immunogenicity of the bioconjugate.
Quantitative Data on Bioconjugation Reactions
The efficiency and stability of the linkages formed are critical parameters in the design of bioconjugates. The following tables summarize typical quantitative data for the key reactions involving this compound. Note: These values are representative and can vary depending on the specific reactants, reaction conditions, and analytical methods used.
| Parameter | NHS Ester-Amine Coupling | CuAAC | SPAAC | References |
| Typical Yield | >90% | >95% | >90% | |
| Reaction Time | 1-4 hours | 0.5-2 hours | 1-12 hours | |
| Reaction Temperature | 4 - 25 °C | Room Temperature | Room Temperature | |
| pH Range | 7.2 - 8.5 | 4 - 11 | 4 - 10 |
| Bond Type | Half-life (in neutral solution at 25°C) | Key Features | References |
| Amide Bond | ~600 years | Highly stable, resistant to hydrolysis. | |
| 1,2,3-Triazole | Very stable | Resistant to enzymatic cleavage, oxidation, and hydrolysis. |
| Modification | Effect on Pharmacokinetics | References |
| PEGylation (general) | Increased half-life, reduced clearance, improved solubility. | |
| Longer PEG chains (in ADCs) | Slower clearance. | |
| PEG linkers (in PROTACs) | Can improve solubility and permeability. |
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions using this compound are provided below.
Protocol for NHS Ester-Amine Coupling
This protocol describes the general procedure for conjugating this compound to a protein containing an NHS ester.
Materials:
-
This compound
-
NHS ester-functionalized protein
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the NHS ester-functionalized protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide terminus of an this compound conjugate.
Materials:
-
This compound conjugated molecule
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
This compound conjugate: Dissolve in PBS.
-
Alkyne-modified molecule: Dissolve in DMSO or water.
-
CuSO₄: 20 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
THPTA/TBTA: 50 mM in DMSO/water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the this compound conjugate and a 1.5 to 5-fold molar excess of the alkyne-modified molecule in PBS.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the THPTA/TBTA ligand solution at a 1:5 molar ratio.
-
Initiate Reaction: Add the catalyst premix to the reaction mixture. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent molecules.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained cyclooctyne-modified molecule to the azide terminus of an this compound conjugate.
Materials:
-
This compound conjugated molecule
-
Strained cyclooctyne (e.g., DBCO, BCN)-modified molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Solutions:
-
Dissolve the this compound conjugate in PBS.
-
Dissolve the cyclooctyne-modified molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction: Add a 1.5 to 3-fold molar excess of the cyclooctyne-modified molecule to the solution of the this compound conjugate.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction time will depend on the reactivity of the specific cyclooctyne used.
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography to remove any unreacted starting materials.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows where this compound is a critical component.
Signaling Pathway of an Antibody-Drug Conjugate (ADC)
Experimental Workflow for ADC Synthesis using this compound
Signaling Pathway of a Proteolysis-Targeting Chimera (PROTAC)
Experimental Workflow for PROTAC Synthesis using this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Environmentally Benign Click Chemistry: A Path to Biologically Active Triazoles | Semantic Scholar [semanticscholar.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG9-amine, a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein are based on established chemical transformations adapted for polyethylene glycol (PEG) linkers.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a three-step process starting from the commercially available Boc-NH-PEG9-OH. The strategy involves:
-
Mesylation: Conversion of the terminal hydroxyl group of Boc-NH-PEG9-OH to a mesylate, a good leaving group, using methanesulfonyl chloride (MsCl) in the presence of a base.
-
Azidation: Nucleophilic substitution of the mesylate group with sodium azide (NaN₃) to introduce the azide functionality.
-
Boc Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield the final primary amine.
Experimental Protocols
Materials and Methods
All reagents should be of high purity and used as received unless otherwise noted. Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents should be used where specified.
Step 1: Synthesis of Boc-NH-PEG9-OMs (Mesylate)
Reaction:
Caption: Mesylation of Boc-NH-PEG9-OH.
Procedure:
-
To a solution of Boc-NH-PEG9-OH (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M), add triethylamine (TEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in DCM).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-NH-PEG9-OMs as an oil or waxy solid. The product is often used in the next step without further purification.
Step 2: Synthesis of Boc-NH-PEG9-N₃ (Azide)
Reaction:
Caption: Azidation of Boc-NH-PEG9-OMs.
Procedure:
-
Dissolve the crude Boc-NH-PEG9-OMs (1.0 eq) in dimethylformamide (DMF) (approx. 0.2 M).
-
Add sodium azide (NaN₃) (5.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Boc-NH-PEG9-N₃. This intermediate can be purified by flash column chromatography if necessary.
Step 3: Synthesis of this compound
Reaction:
Caption: Boc deprotection to yield this compound.
Procedure:
-
Dissolve Boc-NH-PEG9-N₃ (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). A typical concentration is 0.1 M.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help to remove residual TFA.
-
The crude product is obtained as the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH > 10 with NaOH or NaHCO₃, followed by extraction with DCM.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.
Purification
Flash Column Chromatography
The purification of the final product, this compound, can be challenging on standard silica gel due to the basicity of the amine, which can lead to tailing and poor separation. The use of an amine-functionalized silica gel column is recommended to improve the purification efficiency.
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The addition of a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can further improve peak shape on standard silica gel.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can be used for the analysis and purification of this compound. Due to the polar nature of the molecule, a C18 column is commonly used.
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes. The acidic modifier helps to protonate the amine, leading to sharper peaks.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical yields for each step of the synthesis. Yields can vary depending on the reaction scale and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Boc-NH-PEG9-OH | C₂₅H₅₁NO₁₁ | 541.67 | - |
| Boc-NH-PEG9-OMs | C₂₆H₅₃NO₁₃S | 619.75 | >95% |
| Boc-NH-PEG9-N₃ | C₂₅H₅₀N₄O₁₀ | 582.69 | >90% |
| This compound | C₂₀H₄₂N₄O₉ | 482.57 | >90% |
Characterization Data (Representative)
The following are representative NMR and MS data for this compound and its Boc-protected precursor. Note that specific chemical shifts may vary slightly depending on the solvent and instrument.
Boc-NH-PEG9-N₃
-
¹H NMR (CDCl₃, 400 MHz): δ 5.05 (br s, 1H, NH), 3.64 (m, 32H, OCH₂CH₂O), 3.54 (t, 2H, CH₂), 3.38 (t, 2H, CH₂N₃), 3.31 (q, 2H, CH₂NH), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.1, 79.2, 70.6, 70.5, 70.3, 70.0, 50.7, 40.3, 28.4.
-
MS (ESI+): m/z calculated for C₂₅H₅₀N₄O₁₀ [M+Na]⁺: 605.34.
This compound
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (m, 32H, OCH₂CH₂O), 3.58 (t, 2H, CH₂), 3.51 (t, 2H, CH₂), 3.38 (t, 2H, CH₂N₃), 2.86 (t, 2H, CH₂NH₂), 1.75 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 72.9, 70.6, 70.5, 70.3, 70.0, 50.7, 41.7.
-
MS (ESI+): m/z calculated for C₂₀H₄₂N₄O₉ [M+H]⁺: 483.30.
Logical Workflow Diagram
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Synthesis and Purification Workflow.
Safety and Handling of Azido-PEG9-amine: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling and laboratory use of Azido-PEG9-amine, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Given its azide functional group, stringent safety protocols must be observed to mitigate risks associated with this class of compounds.
Chemical and Physical Properties
This compound is a water-soluble crosslinking reagent featuring a terminal primary amine and an azide group connected by a 9-unit polyethylene glycol (PEG) spacer. The primary amine allows for conjugation to molecules with carboxylic acids, activated esters (e.g., NHS esters), or aldehydes, while the azide group is utilized in highly specific "click chemistry" reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C20H42N4O9 | [1][2] |
| Molecular Weight | 482.58 g/mol | [2] |
| CAS Number | 1207714-69-9 | [1][2] |
| Appearance | Colorless to light yellow oil or solid | [No specific source] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage | Store at -20°C for long-term stability. |
Safety and Hazard Information
Table 2: Hazard and Safety Information for Organic Azides
| Hazard | Description | Mitigation Measures | Source(s) |
| Explosive Potential | Organic azides can decompose violently upon initiation by heat, light, pressure, or shock. Low molecular weight azides and those with a high nitrogen-to-carbon ratio are particularly hazardous. | Handle with care, avoiding heat, friction, and shock. Use a blast shield. Store in a cool, dark place. | |
| Toxicity | The azide ion is highly toxic if ingested, inhaled, or absorbed through the skin. | Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. | |
| Reactivity with Metals | Azides can react with heavy metals (e.g., copper, lead, mercury, silver) to form highly shock-sensitive and explosive metal azides. | Use non-metal spatulas and equipment (e.g., plastic, ceramic, or glass). Avoid contact with metal surfaces. | |
| Reactivity with Acids | Contact with strong acids can generate highly toxic and explosive hydrazoic acid (HN3). | Store and handle away from acids. | |
| Reactivity with Halogenated Solvents | Reaction with chlorinated solvents like dichloromethane and chloroform can form extremely unstable di- and tri-azidomethane. | Avoid using halogenated solvents as reaction media. |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. For handling higher concentrations or in case of a high risk of exposure, consider using Silver Shield® gloves underneath the outer nitrile gloves.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat.
-
Respiratory Protection: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors.
Experimental Protocols
This compound is primarily used in two types of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Degassed water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water or an appropriate buffer.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Prepare a premix of the copper catalyst by adding the CuSO4 stock solution to the ligand stock solution in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper-ligand premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) to this compound.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester for protein labeling)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the strained alkyne-containing molecule in the reaction buffer to the desired final concentration.
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove any unreacted starting materials.
-
Visualized Workflows and Pathways
Experimental Workflow for CuAAC Bioconjugation
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for SPAAC Bioconjugation
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Logical Relationship of Safety Precautions for Handling Organic Azides
Caption: Key Safety Considerations for Handling Organic Azides.
Disposal
All waste containing this compound or other azide compounds must be treated as hazardous waste. Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing. Collect all azide waste in a designated, clearly labeled, and sealed container. The waste should be segregated from acidic waste. Follow your institution's specific guidelines for the disposal of hazardous chemical waste. It is often recommended to quench the azide functionality before disposal by converting it to a more stable derivative, such as an amine, through reduction.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. A thorough risk assessment must be conducted before handling this compound. Always consult the most recent safety data sheets and your institution's safety guidelines.
References
The Core Role of the PEG9 Spacer in Bifunctional Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polyethylene Glycol (PEG) Linkers
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][2] Polyethylene glycol (PEG) linkers, composed of repeating ethylene glycol units, have become indispensable tools in linker design.[3][] Their inherent hydrophilicity, biocompatibility, and tunable length allow for the precise modulation of a conjugate's properties.[5]
This guide focuses specifically on the role of the PEG9 spacer—a discrete chain of nine ethylene glycol units. This particular length often represents an optimized balance of physicochemical and biological properties, making it a frequent choice in the design of sophisticated bioconjugates. We will explore the core functions of the PEG9 spacer, supported by quantitative data and detailed experimental methodologies.
Core Functions and Advantages of the PEG9 Spacer
The integration of a PEG9 spacer into a linker architecture addresses several fundamental challenges in drug development by improving the conjugate's overall properties.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads and small molecule inhibitors used in ADCs and PROTACs are highly hydrophobic. This hydrophobicity can lead to aggregation, poor solubility in aqueous buffers, and manufacturing difficulties. The hydrophilic nature of the PEG9 spacer creates a hydration shell around the hydrophobic drug, significantly improving its water solubility and preventing aggregation. This allows for the development of highly loaded conjugates (i.e., higher drug-to-antibody ratios, or DARs) without compromising their stability.
Optimized Pharmacokinetics (PK)
PEGylation, the attachment of PEG chains, is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. The PEG9 spacer, while relatively short, contributes to an increased hydrodynamic size of the conjugate. This steric shielding effect reduces renal clearance and protects the conjugate from uptake by the reticuloendothelial system (RES), leading to:
-
Longer Circulation Half-Life : The conjugate remains in circulation for a longer period.
-
Slower Plasma Clearance : ADCs with PEG linkers consistently demonstrate slower clearance rates.
-
Increased Overall Exposure (AUC) : The prolonged circulation results in greater exposure of the target tissue to the therapeutic agent.
Studies comparing ADCs with varying PEG linker lengths have shown that pharmacokinetic properties such as clearance and exposure tend to improve significantly up to a length of eight PEG units, after which the benefits begin to plateau. This positions the PEG9 spacer as an ideal choice for maximizing pharmacokinetic advantages without adding unnecessary length that could potentially hinder cell permeability or target binding.
Spatial and Conformational Optimization
The linker must position the two active ends of a bifunctional molecule at an optimal distance to ensure proper biological function.
-
In PROTACs , the linker length is paramount for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex. The flexibility and length of a PEG9 spacer can provide the ideal geometry for efficient ubiquitination and subsequent degradation.
-
In ADCs , the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen on the cancer cell surface.
Quantitative Data Presentation
The selection of a linker is a data-driven process. The following tables summarize quantitative data from studies comparing the impact of PEG spacer length on key ADC performance metrics.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
This table summarizes data from a study on non-binding IgG conjugates with a DAR of 8, demonstrating how pharmacokinetic parameters are affected by PEG chain length. The data shows that clearance slows and exposure (AUC) increases with PEG length, plateauing around the PEG8 mark.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h·µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with no PEG | 0 units | - | <1,000 | >30 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| Data adapted from Burke, P. J., et al. (2017). Molecular Cancer Therapeutics. Note: Values are approximate and serve for comparative purposes. |
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
The effect of PEG length on in vitro potency can be context-dependent. In some cases, it has minimal impact, while in others, particularly with smaller targeting moieties, longer PEG chains can introduce steric hindrance that reduces cytotoxicity.
| Cell Line | Targeting Moiety | Linker Type | IC50 (ng/mL) |
| Karpas-299 | Anti-CD30 mAb | No PEG | ~10 |
| Karpas-299 | Anti-CD30 mAb | PEG2 | ~10 |
| Karpas-299 | Anti-CD30 mAb | PEG8 | ~10 |
| Karpas-299 | Anti-CD30 mAb | PEG24 | ~10 |
| NCI-N87 | HER2 Affibody | No PEG | ~5 |
| NCI-N87 | HER2 Affibody | 4 kDa PEG | 31.9 |
| NCI-N87 | HER2 Affibody | 10 kDa PEG | 111.3 |
| Data adapted from Burke, P. J., et al. (2017) and Xie, J., et al. (2021). |
Visualization of Structures and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of conjugates utilizing PEG9 linkers.
Protocol 1: Conjugation of a PEG9-Linker to an Antibody
This protocol describes a typical conjugation to cysteine residues on an antibody using a maleimide-functionalized PEG9 linker.
-
Antibody Reduction :
-
Prepare the monoclonal antibody in a phosphate-buffered saline (PBS) buffer, pH 7.2.
-
Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free sulfhydryl groups.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS with 1 mM EDTA.
-
-
Drug-Linker Preparation :
-
Dissolve the Maleimide-PEG9-Payload construct in an organic co-solvent like dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
-
Conjugation Reaction :
-
Slowly add a 1.5-fold molar excess of the dissolved Maleimide-PEG9-Payload per free sulfhydryl group to the reduced antibody solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 1 hour or at 4°C overnight.
-
-
Quenching and Purification :
-
Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The final ADC product should be stored in a formulation buffer at 4°C.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules per antibody is a critical quality attribute.
-
Method : Hydrophobic Interaction Chromatography (HIC) is a common method.
-
Instrumentation : An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.
-
Mobile Phase B : 20 mM sodium phosphate, 20% isopropanol, pH 7.
-
Procedure :
-
Inject the purified ADC sample onto the HIC column.
-
Elute with a gradient of increasing Mobile Phase B to separate ADC species based on hydrophobicity. Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Analysis :
-
Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of Peak * DAR of Peak) / Σ(% Area of all Peaks)
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on cancer cell lines.
-
Cell Seeding :
-
Seed a cancer cell line expressing the target antigen (e.g., SK-BR-3 for an anti-HER2 ADC) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.
-
-
ADC Treatment :
-
Prepare serial dilutions of the ADC and a non-binding control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for 72-96 hours.
-
-
Viability Assessment :
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis (four-parameter logistic curve fit). A lower IC50 value indicates higher potency.
-
Conclusion
The PEG9 spacer is a highly versatile and effective tool in the design of advanced bifunctional linkers for therapeutics like ADCs and PROTACs. Its ability to enhance solubility, optimize pharmacokinetics, and provide ideal spatial separation between active moieties directly addresses key challenges in drug development. Quantitative data from comparative studies consistently show that PEG linkers in the range of 8-12 units provide a "sweet spot" of improved in vivo performance, making the PEG9 spacer a rational and powerful choice for researchers aiming to create safer and more effective targeted therapies. The continued exploration and application of precisely defined PEG spacers will undoubtedly continue to drive innovation in the field.
References
introduction to click chemistry with azide-PEG linkers
An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers
Introduction
Coined by K. Barry Sharpless in 2001, "click chemistry" defines a class of chemical reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only byproducts that are easily removed.[1][2][3] These reactions are characterized by their modularity, high thermodynamic driving force, and the formation of stable products under mild, often aqueous, conditions.[1] Central to the click chemistry paradigm is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable 1,2,3-triazole ring.[4]
The integration of Polyethylene Glycol (PEG) linkers into click chemistry has significantly expanded its utility, particularly in the fields of biotechnology and drug development. PEG is a synthetic, hydrophilic, and biocompatible polymer known for its ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules. By serving as a flexible spacer, PEG linkers can reduce steric hindrance and minimize non-specific interactions. The combination of click chemistry's efficiency and the beneficial properties of PEG linkers provides a robust platform for creating advanced bioconjugates, targeted drug delivery systems, and sophisticated biomaterials.
This guide provides a technical overview of the two primary forms of azide-alkyne click chemistry—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on the application of azide-PEG linkers.
Core Principles: The Two Faces of Azide-Alkyne Click Chemistry
The versatility of the azide functional group allows it to participate in highly specific and efficient cycloaddition reactions. The choice between the two main strategies, CuAAC and SPAAC, depends on the specific requirements of the application, such as the sensitivity of the biomolecules involved and the need for in vivo compatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition (by a factor of up to 10⁸) and proceeds rapidly under mild conditions, including room temperature and in aqueous solutions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product.
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To prevent catalyst oxidation and protect sensitive biomolecules from reactive oxygen species generated during the reaction, a stabilizing ligand is often employed. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used to chelate the copper, enhancing reaction efficiency and biocompatibility.
References
Bifunctional PEG Linkers: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bifunctional polyethylene glycol (PEG) linkers have become indispensable tools in modern biomedical research and drug development. These versatile molecules, consisting of a PEG backbone with reactive functional groups at each end, offer a powerful platform for conjugating different molecular entities.[1] The unique properties of the PEG chain—hydrophilicity, biocompatibility, and low immunogenicity—coupled with the specificity of the terminal reactive groups, enable the creation of advanced bioconjugates with improved therapeutic and diagnostic potential.[2][3] This technical guide provides an in-depth exploration of the applications of bifunctional PEG linkers, focusing on their roles in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), hydrogel formation, and surface modification.
Core Applications of Bifunctional PEG Linkers
Bifunctional PEG linkers are instrumental in a variety of applications, primarily due to their ability to connect two different molecules while imparting favorable physicochemical properties.[4]
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, bifunctional PEG linkers are crucial for the development of ADCs.[5] They serve as the bridge between a monoclonal antibody that targets a specific tumor antigen and a potent cytotoxic drug. The incorporation of a PEG linker can enhance the solubility and stability of the ADC, prolong its circulation half-life, and enable a higher drug-to-antibody ratio (DAR) without causing aggregation.
The length of the PEG linker is a critical parameter that can be optimized to balance pharmacokinetic properties and cytotoxic potency. Longer PEG chains generally lead to improved pharmacokinetics but may sometimes reduce the in vitro potency of the conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. Bifunctional PEG linkers are the most commonly used linkers in PROTAC design, connecting the E3 ligase ligand to the target protein binder. The PEG linker's flexibility and hydrophilicity are key to facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length of the PEG linker can significantly influence the efficacy of protein degradation.
Hydrogel Formation
Bifunctional PEG linkers are extensively used in the formation of hydrogels for applications such as drug delivery and tissue engineering. These hydrogels are three-dimensional networks of crosslinked PEG chains that can encapsulate drugs, proteins, or cells. The crosslinking can be achieved through various chemistries involving the terminal functional groups of the PEG linkers, such as Michael addition or click chemistry. The properties of the hydrogel, including its mechanical strength and degradation rate, can be tuned by adjusting the molecular weight and concentration of the PEG linkers.
Surface Modification
Bifunctional PEG linkers are also employed to modify the surfaces of nanoparticles, liposomes, and other drug delivery systems. This surface functionalization, often referred to as PEGylation, creates a hydrophilic shield that reduces non-specific protein adsorption, minimizes clearance by the immune system, and prolongs circulation time. The terminal functional group of the PEG linker can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
Quantitative Data on Bifunctional PEG Linker Applications
The following tables summarize key quantitative data from studies utilizing bifunctional PEG linkers in various applications.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Cytotoxicity
| ADC Construct | PEG Linker Molecular Weight (kDa) | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Maximum Tolerated Dose (mg/kg) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 | 5.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 | 10.0 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 | 20.0 |
Table 2: Influence of PEG Linker on ADC Hydrophilicity and Aggregation
| ADC Linker Type | HIC Retention Time (minutes) | Aggregation (%) |
| Non-PEG Linker | 15.2 | 12.5 |
| Linear PEG4 Linker | 12.8 | 6.2 |
| Branched PEG12 Linker | 10.5 | 2.1 |
Table 3: Effect of PEG Linker on PROTAC Degradation Efficiency
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 150 | 85 |
| PROTAC B | PEG4 | 50 | 95 |
| PROTAC C | PEG8 | 75 | 90 |
Note: Data in Table 3 is representative and compiled from general findings in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involving bifunctional PEG linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Mal-PEG-NHS Linker
1. Antibody Modification:
- Dissolve the monoclonal antibody in a phosphate buffer (pH 7.2-7.5) to a final concentration of 5-10 mg/mL.
- Add a 10-fold molar excess of the Maleimide-PEG-NHS ester linker dissolved in a small volume of DMSO.
- Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
- Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
2. Drug Conjugation:
- Dissolve the thiol-containing cytotoxic drug in an appropriate organic solvent like DMSO to a concentration of 10-20 mM.
- Add a 3-fold molar excess of the drug solution to the modified antibody from the previous step.
- Incubate the mixture for 2 hours at room temperature in the dark with gentle stirring.
3. Purification and Analysis:
- Purify the resulting ADC from unconjugated drug and other impurities using hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).
- Analyze the purity of the ADC and determine the drug-to-antibody ratio (DAR) using HIC and SDS-PAGE.
Protocol 2: Formation of a PEG Hydrogel for Drug Encapsulation
1. Preparation of Precursor Solutions:
- Prepare a solution of a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) in a suitable buffer (e.g., triethanolamine buffer, pH 7.5) at the desired concentration (e.g., 10% w/v).
- Prepare a separate solution of a multi-arm PEG-acrylate (e.g., 4-arm PEG-Acrylate) in the same buffer at a stoichiometric equivalent concentration to the thiol groups.
- If encapsulating a drug, dissolve the therapeutic agent in one of the precursor solutions.
2. Hydrogel Formation (Michael-type Addition):
- Rapidly mix the two precursor solutions in a 1:1 volume ratio.
- The gelation should begin almost immediately. Allow the mixture to stand at room temperature or 37°C for complete crosslinking (typically 5-30 minutes).
3. Characterization:
- The mechanical properties of the hydrogel can be characterized using rheometry.
- The swelling ratio can be determined by measuring the weight of the hydrogel before and after equilibration in a buffer.
- Drug release can be quantified by taking samples of the surrounding buffer at different time points and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
The following diagrams illustrate key concepts and workflows related to the applications of bifunctional PEG linkers.
References
A Technical Guide to the Stability and Storage of Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for Azido-PEG9-amine (N₃-(PEG)₉-NH₂), a bifunctional linker critical in modern bioconjugation, antibody-drug conjugate (ADC), and proteolysis-targeting chimera (PROTAC) development. Understanding the chemical vulnerabilities of its constituent parts—the azide group, the polyethylene glycol (PEG) linker, and the amine group—is paramount for ensuring experimental reproducibility, efficacy, and safety.
Introduction to this compound
This compound is a heterobifunctional linker featuring a terminal azide group and a primary amine, separated by a 9-unit polyethylene glycol chain. The azide group facilitates bioorthogonal "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, while the primary amine readily reacts with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds[1][2][3]. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a crucial property for biological applications[3][4]. Given its reactive nature, maintaining the stability of this linker is essential for the successful synthesis of complex biomolecules.
Stability Profile
The overall stability of this compound is a function of its three key components: the PEG backbone, the azide terminus, and the amine terminus.
-
Polyethylene Glycol (PEG) Backbone: The PEG chain is generally stable but is susceptible to oxidative degradation. This process can be accelerated by elevated temperatures, the presence of oxygen, and transition metal ions. Long-term exposure to cell culture conditions has also been shown to cause PEG degradation over extended periods (e.g., after 25 days).
-
Azide (N₃) Group: The azide functional group is highly energetic and requires careful handling. Organic azides can be sensitive to heat, shock, and light. Their stability is often assessed by the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability. It is critical to avoid conditions that could lead to the formation of hazardous compounds. For instance, acidification can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.
-
Amine (NH₂) Group: The primary amine is a reactive nucleophile but is generally stable under standard storage conditions. It is readily available for conjugation with electrophiles like carboxylic acids and activated NHS esters.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and ensure the chemical integrity of this compound. Recommendations from various suppliers are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Conditions | Source(s) |
| Solid/Neat Oil | -20°C | Long-term | Dry, protected from light. | |
| 0-10°C | Short-term | --- | ||
| Stock Solution | -80°C | Up to 6 months | In a suitable dry solvent (e.g., DMSO, DMF). | |
| -20°C | Up to 1 month | In a suitable dry solvent (e.g., DMSO, DMF). Avoid repeated freeze-thaw cycles. |
Handling Stock Solutions:
-
For in vivo experiments, it is highly recommended to prepare solutions freshly on the day of use.
-
If water is used as a solvent, the solution should be filtered through a 0.22 µm filter before use.
-
Recommended solvents include Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and water.
Factors Influencing Stability and Degradation
Several environmental and chemical factors can compromise the stability of this compound.
Table 2: Chemical Compatibility and Incompatibilities
| Factor | Effect on Stability | Incompatible Materials / Conditions to Avoid |
| Temperature | High temperatures (>275°C for sodium azide) can cause violent decomposition of the azide group. Elevated temperatures also accelerate the thermal oxidative degradation of the PEG chain. | Avoid sources of heat, pressure, and shock. |
| Light | Azides can be light-sensitive and may decompose upon exposure. | Store in the dark or in amber vials. |
| pH | Acidic conditions react with the azide group to form highly toxic and explosive hydrazoic acid. | Strong acids, acidic waste streams. |
| Heavy Metals | Azides react with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive metal azides. | Metal spatulas, copper pipes, brass fittings, lead-containing materials. |
| Solvents | Halogenated solvents can react with azides to form potentially explosive di- and tri-azidomethane. | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) should be used with caution as reaction media. |
| Oxidizing Agents | The PEG backbone is susceptible to oxidation, which can lead to chain cleavage and the formation of impurities like aldehydes and carboxylates. | Strong oxidizing agents. |
Below is a diagram illustrating the potential degradation pathways.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG9-amine Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of Azido-PEG9-amine to an antibody. This process is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The protocol is divided into two main stages: the initial amine-reactive conjugation of an NHS-activated this compound to the antibody, followed by the bioorthogonal click chemistry reaction of the introduced azide group with an alkyne-modified molecule of interest.
Introduction
This compound is a hydrophilic linker molecule containing a terminal amine group and a terminal azide group, separated by a 9-unit polyethylene glycol (PEG) spacer. The amine group allows for covalent attachment to proteins, typically through the formation of a stable amide bond with activated carboxylic acids or, more commonly, via reaction with N-hydroxysuccinimide (NHS) esters. The azide group serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4] This two-step conjugation strategy offers precise control over the site and stoichiometry of payload attachment, which is critical for the development of effective and safe bioconjugates.[]
Workflow Overview
The overall workflow for antibody conjugation using this compound involves the activation of the linker, its covalent attachment to the antibody, and the subsequent click chemistry reaction with a payload.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Utilizing Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG9-amine in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by commandeering the cell's ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4] this compound is a versatile PEG-based linker that offers several advantages for PROTAC synthesis. It possesses two distinct functional groups: a primary amine (-NH2) and an azide (-N3). The amine group can readily form stable amide bonds with carboxylic acids, while the azide group is amenable to bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This dual functionality allows for a modular and efficient approach to PROTAC assembly, enabling the systematic variation of linker length and composition to optimize degrader performance.
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound, methods for evaluating its efficacy, and a discussion of the importance of linker length in PROTAC design.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent and must be empirically determined. Below are tables summarizing the effects of varying linker lengths on the degradation of different target proteins.
Table 1: Influence of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | Rigid PROTAC | No degradation |
Mandatory Visualization
Signaling Pathway and Mechanism of Action
BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of oncogenes, most notably c-Myc. A BRD4-targeting PROTAC induces the degradation of BRD4, leading to the suppression of c-Myc expression and subsequent anti-proliferative effects.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a modular approach for synthesizing a BRD4-targeting PROTAC. It involves the coupling of an alkyne-modified JQ1 (BRD4 ligand) with this compound, followed by the attachment of pomalidomide (a Cereblon E3 ligase ligand).
Materials:
-
Alkyne-modified JQ1
-
This compound
-
Pomalidomide-carboxylic acid
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Preparative HPLC system
Part A: Click Chemistry Reaction - Coupling of Alkyne-JQ1 and this compound
-
In a reaction vial, dissolve alkyne-modified JQ1 (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-PEG9-amine intermediate.
Part B: Amide Coupling - Attachment of Pomalidomide
-
To a solution of pomalidomide-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the JQ1-PEG9-amine intermediate (1.0 eq) in anhydrous DMF to the activated pomalidomide solution.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the procedure to quantify the degradation of a target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HeLa, 22Rv1)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient synthetic strategy, facilitating the optimization of linker length and composition. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of potent and selective protein degraders. The careful optimization of the PEG linker is a critical step in the development of effective PROTAC-based therapeutics.
References
Application Notes and Protocols for Azido-PEG9-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting the antibody to the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Azido-PEG9-amine is a heterobifunctional, non-cleavable linker that has gained prominence in the development of ADCs.[1][2]
This linker features a nine-unit polyethylene glycol (PEG) chain, which enhances the hydrophilicity of the ADC. This increased solubility can mitigate aggregation issues often associated with hydrophobic drug payloads, potentially leading to improved pharmacokinetics and a better safety profile.[3] The bifunctional nature of this compound, possessing a terminal amine group and an azide group, allows for a versatile and controlled two-step conjugation strategy. The amine group can react with carboxylic acids or activated esters on a drug molecule, while the azide group enables highly efficient and site-specific attachment to an alkyne-modified antibody via "click chemistry."[1] This approach facilitates the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for synthesis, characterization, and in vitro evaluation.
Key Advantages of this compound in ADCs
-
Enhanced Hydrophilicity: The PEG spacer improves the solubility of the ADC, reducing the risk of aggregation, which is particularly beneficial when working with hydrophobic payloads.[3]
-
Controlled Conjugation: The dual functionality of the linker allows for a sequential and controlled conjugation process, leading to more homogeneous ADC populations.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC and prolong its circulation half-life.
-
Versatility in Click Chemistry: The azide group is a key component for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering high efficiency and bioorthogonality.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound. These protocols are based on established methods for ADC development and should be optimized for specific antibodies and payloads.
Protocol 1: Preparation of the Drug-Linker Construct (Drug-PEG9-Azide)
This protocol describes the conjugation of a drug containing a carboxylic acid group to this compound.
Materials:
-
Cytotoxic drug with a carboxylic acid functionality
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the Drug: Dissolve the cytotoxic drug and a molar excess of NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the drug.
-
Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add the activated drug solution to the this compound solution, followed by the addition of TEA.
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.
-
Purification: Purify the resulting Drug-PEG9-Azide conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Antibody Modification with an Alkyne Handle
This protocol details the introduction of an alkyne group onto the antibody, preparing it for click chemistry. Here, a DBCO-PEG4-NHS ester is used as an example for modifying lysine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the alkyne-modified antibody using a BCA protein assay.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the alkyne-modified antibody and the azide-functionalized drug-linker construct.
Materials:
-
Alkyne-modified antibody (from Protocol 2)
-
Drug-PEG9-Azide (from Protocol 1)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: Add a 3- to 5-fold molar excess of the Drug-PEG9-Azide solution to the alkyne-modified antibody solution in PBS.
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker molecules.
-
Characterization: Characterize the purified ADC as described in the following section.
ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the DAR and the distribution of different drug-loaded species.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and the drug are known.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light and heavy chains after reduction), allowing for the calculation of the DAR.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.
Antigen Binding Affinity
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be performed to compare the antigen-binding affinity of the ADC to that of the unconjugated antibody.
-
Surface Plasmon Resonance (SPR): SPR provides a quantitative measurement of the binding kinetics (kon and koff) of the ADC to its target antigen.
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro.
Protocol 4: In Vitro Cell Viability Assay (MTT Assay)
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium and add them to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization and in vitro evaluation of an ADC synthesized using this compound.
Table 1: Characterization of the ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Purity | >98% | SEC-HPLC |
| Monomer Content | >99% | SEC-HPLC |
| Antigen Binding (KD) | 1.2 nM | SPR |
| Unconjugated Antibody (KD) | 1.0 nM | SPR |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Antigen | Compound | IC50 (nM) |
| Cell Line A | Positive | ADC | 5.2 |
| Unconjugated Antibody | >1000 | ||
| Free Drug | 0.5 | ||
| Cell Line B | Negative | ADC | >1000 |
| Unconjugated Antibody | >1000 | ||
| Free Drug | 0.6 |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: General mechanism of action for an ADC.
References
Application Notes and Protocols for Bioconjugation of Peptides using Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides. This modification can significantly improve a peptide's solubility, protect it from enzymatic degradation, reduce its immunogenicity, and prolong its circulation half-life by minimizing renal clearance.
Azido-PEG9-amine is a heterobifunctional linker designed for the precise and efficient PEGylation of peptides. It features a primary amine group for covalent attachment to a peptide and a terminal azide group. The amine allows for reaction with carboxylic acid groups on a peptide, often activated as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. The azide group serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction enables the highly specific and efficient conjugation of the PEGylated peptide to other molecules, such as imaging agents, targeting ligands, or cytotoxic drugs, under mild conditions.
These application notes provide detailed protocols for the bioconjugation of peptides using this compound, covering the initial PEGylation reaction and the subsequent click chemistry conjugation.
Data Presentation: Quantitative Parameters for Peptide PEGylation
Successful bioconjugation requires careful optimization of reaction conditions. The following tables summarize key quantitative parameters for the two-stage process of peptide modification with this compound.
Table 1: Recommended Reaction Conditions for Peptide Labeling with Azido-PEG9-NHS Ester
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Molar Ratio (Linker:Peptide) | 5:1 to 20:1 | Needs optimization based on the number of primary amines on the peptide.[1] |
| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at neutral to slightly basic pH.[1] |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (on ice) | Longer incubation times may not significantly increase yield and can lead to hydrolysis of the NHS ester.[1] |
| Organic Solvent (e.g., DMSO, DMF) | <10% (v/v) | High concentrations can denature the peptide.[1] |
Table 2: Typical Purification and Characterization Parameters for PEGylated Peptides
| Parameter | Method | Typical Conditions/Observations |
| Purification | Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) | SEC separates based on size, effectively removing unreacted PEG linker. RP-HPLC separates based on hydrophobicity; PEGylated peptides typically elute earlier than their unmodified counterparts. |
| Characterization | Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirms the mass increase corresponding to the addition of the Azido-PEG9 moiety. |
| Purity Analysis | Analytical RP-HPLC | A single, well-defined peak indicates a homogenous product. |
| Yield | 60-90% | Highly dependent on the peptide sequence and reaction optimization. |
Experimental Protocols
Protocol 1: Activation of this compound with NHS Ester and Conjugation to a Peptide
This protocol describes the activation of the carboxylic acid group of a peptide using EDC/NHS chemistry, followed by conjugation to the amine group of this compound. An alternative, and often more straightforward approach, is to use a pre-activated Azido-PEG9-NHS ester if commercially available.
Materials:
-
Peptide with a free carboxylic acid group (C-terminus or side chain of Asp/Glu)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., SEC or RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acid:
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO.
-
Add the dissolved this compound to the activated peptide solution. A 10 to 20-fold molar excess of the PEG linker over the peptide is recommended as a starting point.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.5 using the Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the Azido-PEG9-peptide conjugate from excess reagents using SEC or RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Azido-PEGylated Peptide
This protocol details the conjugation of the azide-functionalized peptide to a molecule containing a terminal alkyne.
Materials:
-
Azido-PEG9-peptide (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMF or DMSO
Procedure:
-
Reactant Preparation:
-
Dissolve the Azido-PEG9-peptide in the Reaction Buffer.
-
Dissolve the alkyne-containing molecule in a minimal amount of DMF or DMSO.
-
-
Click Chemistry Reaction Cocktail:
-
In a separate tube, prepare the "click" cocktail. For a 1 mL reaction, typical concentrations are:
-
1 mM CuSO₄
-
5 mM Sodium ascorbate (prepare fresh)
-
1 mM TBTA
-
-
Add the components in the order listed, ensuring the sodium ascorbate is added just before starting the reaction.
-
-
Conjugation Reaction:
-
Add the alkyne-containing molecule to the Azido-PEG9-peptide solution (typically a 1.5 to 5-fold molar excess of the alkyne).
-
Add the click chemistry cocktail to the peptide/alkyne mixture.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the final peptide conjugate using RP-HPLC or other suitable chromatographic techniques to remove the copper catalyst, excess reagents, and any unreacted starting materials.
-
Characterization: Analyze the final product by mass spectrometry to confirm the successful conjugation and by analytical RP-HPLC to assess purity.
Mandatory Visualizations
Caption: Experimental workflow for peptide bioconjugation using this compound.
Caption: Inhibition of angiogenesis signaling pathways by a PEGylated therapeutic peptide.
References
Application Notes and Protocols for Click Chemistry Reactions of Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition summaries for the use of Azido-PEG9-amine in bioorthogonal click chemistry reactions. This versatile heterobifunctional linker, featuring a terminal azide group and an amine group connected by a 9-unit polyethylene glycol (PEG) spacer, is a valuable tool for the synthesis of well-defined bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[1][2] The azide group allows for highly specific covalent bond formation with alkyne- or cyclooctyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1][3] The amine group can be used for subsequent conjugation to other molecules of interest.
Core Concepts of this compound in Click Chemistry
This compound serves as a bridge, enabling the precise and efficient ligation of two distinct molecular entities. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[4] The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free, bioorthogonal approach suitable for in vivo applications.
Data Presentation: Comparative Analysis of CuAAC and SPAAC
The selection of a click chemistry method for conjugating this compound is critical and depends on the experimental context. The following tables summarize the key characteristics and typical reaction conditions for both CuAAC and SPAAC to aid in this decision-making process.
Table 1: Qualitative and Quantitative Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst. | Catalyst-free cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Kinetics | Generally very fast, with reaction times ranging from minutes to a few hours for high conversion. The rate is influenced by the choice of copper source, reducing agent, and accelerating ligands. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne. |
| Reaction Yield | Typically provides quantitative or near-quantitative yields. | Can achieve high, often near-quantitative, yields. |
| Biocompatibility | The copper catalyst can be cytotoxic, limiting its use in living systems. | Copper-free, making it highly bioorthogonal and suitable for in vivo applications. |
| Reaction Partners for Azide | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Signal-to-Noise Ratio | High signal-to-noise ratio with optimized protocols. | Potential for non-specific reactions with thiols can sometimes lower the signal-to-noise ratio. |
Table 2: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Notes |
| Reactants | This compound, Terminal Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Freshly prepared solution is recommended. |
| Ligand | THPTA, TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is soluble in organic solvents. |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, DMF, t-BuOH/H₂O | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 24 hours | Reaction progress can be monitored by TLC, LC-MS, or NMR. |
Table 3: Typical Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Condition | Notes |
| Reactants | This compound, Cyclooctyne-functionalized molecule (DBCO or BCN) | Molar ratio of azide to cyclooctyne is often 1.5:1 to 3:1. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 37°C | Reactions are typically performed at room temperature. |
| Reaction Time | 1 to 24 hours | Reaction progress can be monitored by SDS-PAGE (for proteins), LC-MS, or UV-Vis spectroscopy (disappearance of DBCO absorbance at ~310 nm). |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO, DMF)
-
Deionized water
-
Nitrogen or Argon gas (optional, for deoxygenation)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent system to the desired concentrations. If using aqueous buffers, ensure all components are fully dissolved.
-
-
Catalyst and Ligand Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 300 mM in deionized water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.
-
Add the THPTA solution to the reaction mixture and vortex briefly.
-
Add the CuSO₄ solution to the mixture and vortex again.
-
To initiate the reaction, add the freshly prepared Sodium Ascorbate solution. The final concentrations should be optimized, but a starting point could be 1-2 equivalents of the alkyne, 0.1-0.5 equivalents of CuSO₄, 0.5-1.0 equivalents of THPTA, and 2-5 equivalents of Sodium Ascorbate relative to the limiting reagent.
-
-
Incubation:
-
Protect the reaction from light and stir the mixture at room temperature for 30 minutes to 24 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC, or NMR).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst, excess reagents, and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
This compound
-
DBCO- or BCN-functionalized molecule
-
Solvent (e.g., PBS pH 7.4, DMSO, DMF)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the cyclooctyne-functionalized molecule in the chosen solvent. Ensure complete dissolution.
-
-
Reaction Setup:
-
Combine the solutions of this compound and the cyclooctyne-functionalized molecule in a reaction vessel. A molar excess of one reactant (typically 1.5 to 3-fold) can be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 24 hours. For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress. For DBCO-containing reactants, the disappearance of the characteristic UV absorbance at approximately 310 nm can be used to track the reaction. For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the modified protein. LC-MS is also a suitable method for monitoring.
-
Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.
-
Mandatory Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical two-step workflow for bioconjugation using this compound, where a biomolecule is first functionalized with the PEG linker and then conjugated to a molecule of interest via a click reaction.
Logical Relationship of Click Chemistry Reactions
The following diagram illustrates the relationship between the two main types of click chemistry reactions applicable to this compound.
References
Application Notes and Protocols for Cell Labeling with Azido-PEG9-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of cells using a two-step strategy involving Azido-PEG9-amine conjugates. This method allows for the covalent attachment of a variety of probes, such as fluorophores, to the cell surface for applications in cell tracking, imaging, and quantification. The core of this technique lies in the bioorthogonal reactivity of the azide group, which, once introduced onto the cell surface, can be specifically targeted via "click chemistry."
The incorporation of a Polyethylene Glycol (PEG) linker, specifically a 9-unit PEG (PEG9), offers several advantages, including increased hydrophilicity of the conjugate, reduced steric hindrance, and minimized non-specific binding, thereby enhancing the signal-to-noise ratio in labeling experiments.[1][2]
The protocols outlined below describe two primary methods for introducing the azide functionality onto the cell surface, followed by a click chemistry-based detection step.
Principle of the Two-Step Labeling Strategy:
-
Introduction of Azide Groups: This can be achieved through two main approaches:
-
Metabolic Labeling: Cells are cultured with an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolically incorporated into cell surface glycans.[3][4] This method is highly biocompatible and leverages the cell's natural biosynthetic pathways.
-
Direct Chemical Labeling: Cell surface proteins are directly modified with an amine-reactive azido-PEG-NHS ester. This approach offers a more rapid method for introducing azide groups onto the cell surface.
-
-
Bioorthogonal Click Chemistry Ligation: The azide-functionalized cells are then reacted with a molecule containing a terminal alkyne, such as a fluorescent probe. This reaction is highly specific and efficient, proceeding with minimal side reactions in a biological context. Two main types of click chemistry are employed for this step:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is very fast and efficient but requires a copper catalyst, which can be toxic to living cells if not used carefully with chelating ligands.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. SPAAC is highly biocompatible and ideal for live-cell imaging, although the reaction kinetics can be slower than CuAAC.
-
Data Presentation
The following tables summarize key quantitative data for the cell labeling protocols described. These values are intended as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Cell Type | Concentration | Incubation Time | Temperature |
| Azide Introduction (Metabolic) | Ac4ManNAz | Jurkat, CHO, HeLa | 10-50 µM | 1-3 days | 37°C |
| Azide Introduction (Chemical) | Azido-PEG-NHS Ester | Adherent & Suspension Cells | 0.1-1 mg/mL | 30-60 minutes | Room Temp or 4°C |
| CuAAC Click Reaction | Alkyne-Fluorophore | Azide-labeled cells | 10-50 µM | 5-30 minutes | 4°C or Room Temp |
| CuSO₄ | Azide-labeled cells | 50-100 µM | 5-30 minutes | 4°C or Room Temp | |
| THPTA (Ligand) | Azide-labeled cells | 250-500 µM | 5-30 minutes | 4°C or Room Temp | |
| Sodium Ascorbate | Azide-labeled cells | 1-5 mM | 5-30 minutes | 4°C or Room Temp | |
| SPAAC Click Reaction | DBCO-Fluorophore | Azide-labeled cells | 10-100 µM | 30-120 minutes | 4°C or 37°C |
Table 2: Comparison of CuAAC and SPAAC for Live Cell Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (minutes) | Moderate to Fast (minutes to hours) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst; requires chelating ligands (e.g., THPTA) to minimize toxicity. | Excellent; no metal catalyst required, making it ideal for long-term live-cell imaging. |
| Reagents | Terminal alkyne, CuSO₄, reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO, BCN). |
| Ideal Applications | Rapid labeling of fixed cells, short-term live-cell surface labeling. | Long-term live-cell imaging, in vivo studies. |
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto the Cell Surface
Option A: Metabolic Labeling with Azido Sugars
This protocol describes the metabolic incorporation of azide groups into cell surface glycans using Ac4ManNAz.
Materials:
-
Cells of interest (e.g., Jurkat, CHO, HeLa)
-
Complete cell culture medium
-
Ac4ManNAz (N-azidoacetylmannosamine, peracetylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency using standard cell culture techniques.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azido sugar.
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-functionalized and ready for the click chemistry reaction.
Option B: Direct Chemical Labeling with Azido-PEG-NHS Ester
This protocol describes the direct chemical modification of cell surface proteins with an azido-PEG-NHS ester.
Materials:
-
Cells of interest (adherent or suspension)
-
Azido-PEG-NHS Ester
-
Anhydrous DMSO
-
PBS (amine-free, pH 7.2-8.0)
-
Quenching Buffer (100 mM glycine in PBS)
Procedure:
-
Cell Preparation: Harvest and wash the cells twice with cold, amine-free PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Prepare Azido-PEG-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the Azido-PEG-NHS Ester solution to the cell suspension to a final concentration of 0.1-1 mg/mL.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or on ice. Gentle mixing during incubation is recommended.
-
Quenching: Add Quenching Buffer to a final concentration of 10-20 mM glycine to stop the reaction. Incubate for 10 minutes.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents. The cells are now azide-functionalized and ready for the click chemistry reaction.
Protocol 2: Click Chemistry Ligation for Fluorescent Labeling
Option A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized cells
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 200 µL, add the components in the following order:
-
150 µL PBS
-
10 µL of 1 mM alkyne-fluorophore (final concentration 50 µM)
-
10 µL of 10 mM CuSO₄ (final concentration 500 µM)
-
20 µL of 25 mM THPTA (final concentration 2.5 mM)
-
-
Initiate Reaction: Immediately before adding to the cells, add 10 µL of a freshly prepared 100 mM Sodium Ascorbate solution (final concentration 5 mM) to the cocktail and mix gently.
-
Labeling: Resuspend the azide-functionalized cells in the click reaction cocktail.
-
Incubation: Incubate for 5-30 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
-
Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized cells
-
DBCO-fluorophore (e.g., DBCO-Cy5)
-
PBS
Procedure:
-
Prepare Labeling Solution: Prepare a solution of the DBCO-fluorophore in PBS at a final concentration of 10-100 µM.
-
Labeling: Resuspend the azide-functionalized cells in the DBCO-fluorophore solution.
-
Incubation: Incubate for 30-120 minutes at 37°C or 4°C, protected from light. Longer incubation times may be required at lower temperatures.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unbound fluorophore.
-
Analysis: The cells are now fluorescently labeled and ready for analysis.
Mandatory Visualization
Caption: Experimental workflow for two-step cell labeling.
Caption: Logical relationships in cell surface labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Inefficient azide incorporation. | Optimize concentration and incubation time for azido sugar or NHS ester. For metabolic labeling, ensure cells are actively dividing. |
| Inefficient click chemistry reaction. | For CuAAC, prepare sodium ascorbate solution fresh. Ensure the copper catalyst is not oxidized. For SPAAC, increase incubation time or fluorophore concentration. | |
| Low abundance of target molecules (amines or glycans). | Consider a different cell line or method of azide introduction. | |
| High Background Fluorescence | Non-specific binding of the fluorescent probe. | Increase the number of washing steps. Include 1% BSA in the wash buffer. Titrate the concentration of the fluorescent probe to the lowest effective concentration. |
| Autofluorescence of cells. | Use a fluorophore with a longer emission wavelength (e.g., near-infrared). Use appropriate controls (unlabeled cells) to set the background threshold. | |
| Cell Death or Altered Morphology | Cytotoxicity of the labeling reagents. | For CuAAC, ensure the use of a chelating ligand like THPTA and perform the reaction at 4°C for a shorter duration. For NHS ester labeling, perform the reaction on ice and minimize incubation time. |
| Harsh cell handling. | Handle cells gently during washing and resuspension steps. |
References
- 1. neb.com [neb.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Biomaterials using Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG9-amine for the surface modification of biomaterials. This heterobifunctional linker offers a versatile platform for creating biocompatible and functionalized surfaces for a wide range of applications, including drug delivery, tissue engineering, and diagnostics.
Introduction to this compound in Surface Modification
This compound is a polyethylene glycol (PEG) linker containing two distinct functional groups: a primary amine (-NH₂) and an azide (-N₃). This unique structure allows for a two-step surface modification strategy. The amine group can be used to covalently attach the PEG linker to a biomaterial surface that has been functionalized with complementary groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2] The terminal azide group then serves as a handle for the subsequent attachment of biomolecules, such as peptides, proteins, or small molecules, via highly efficient and specific "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5]
The PEG component of the linker plays a crucial role in improving the biocompatibility of the material. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the surface, which has been shown to significantly reduce non-specific protein adsorption and cell adhesion. This "stealth" property is critical for minimizing the foreign body response and enhancing the in vivo performance of implantable devices and drug delivery systems.
Key Applications
-
Reduction of Protein Fouling: Create surfaces that resist non-specific protein adsorption, improving the performance and longevity of biomedical devices.
-
Controlled Cell Adhesion: Modulate the surface properties to either prevent or promote specific cell attachment for applications in tissue engineering and cell culture.
-
Targeted Drug Delivery: Immobilize targeting ligands (e.g., antibodies, peptides) onto the surface of nanoparticles or other drug carriers to enhance their delivery to specific cells or tissues.
-
Biosensor Development: Covalently attach capture probes (e.g., antibodies, aptamers) to sensor surfaces for the specific detection of target analytes.
Quantitative Data on Surface Modification
The effectiveness of surface modification with this compound can be quantified using various surface analysis techniques. The following tables summarize representative data from studies on PEGylated surfaces.
Table 1: Characterization of PEGylated Surfaces
| Parameter | Technique | Typical Values | Reference |
| PEG Grafting Density | X-ray Photoelectron Spectroscopy (XPS), Ellipsometry | 0.4 - 1.4 molecules/nm² | |
| PEG Layer Thickness | Ellipsometry, Atomic Force Microscopy (AFM) | 1 - 10 nm (depending on PEG length and density) | |
| Water Contact Angle | Goniometry | 20° - 40° (indicative of a hydrophilic surface) |
Table 2: Effect of PEGylation on Protein Adsorption
| Protein | Surface | Adsorbed Amount (ng/cm²) | Reduction in Adsorption | Reference |
| Fibrinogen | Unmodified | 250 - 400 | - | |
| PEGylated | 10 - 50 | >90% | ||
| Lysozyme | Unmodified | ~150 | - | |
| PEGylated | <20 | >85% | ||
| Albumin | Unmodified | ~100 | - | |
| PEGylated | <15 | >85% |
Table 3: Influence of PEG Surface Density on Cell Adhesion
| Cell Type | PEG Density | Cell Adhesion | Reference |
| Fibroblasts | Low | Moderate | |
| High | Significantly Reduced | ||
| Osteoblasts | Low | Promoted | |
| High | Reduced | ||
| Mesenchymal Stem Cells | Medium | Maximum Attachment | |
| High | Low Attachment |
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of a biomaterial using this compound, followed by the attachment of an alkyne-containing molecule via CuAAC.
Protocol 1: Surface Activation and Immobilization of this compound
This protocol describes the covalent attachment of this compound to a biomaterial surface functionalized with carboxylic acid groups.
Materials:
-
Carboxylated biomaterial substrate
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Surface Preparation: Thoroughly clean the carboxylated biomaterial substrate by sonication in ethanol and DI water, followed by drying under a stream of nitrogen.
-
Activation of Carboxyl Groups: a. Prepare a fresh solution of EDC (10 mg/mL) and NHS (15 mg/mL) in Activation Buffer. b. Immerse the substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Washing: Briefly rinse the activated substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.
-
Immobilization of this compound: a. Prepare a solution of this compound (1-10 mg/mL) in Coupling Buffer. A small amount of DMF or DMSO (up to 10% v/v) can be used to aid dissolution. b. Immerse the activated substrate in the this compound solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Transfer the substrate to the Quenching Buffer and incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Final Washing: Wash the substrate extensively with Coupling Buffer and DI water to remove any non-covalently bound this compound.
-
Drying and Storage: Dry the modified substrate under a stream of nitrogen and store in a desiccator until further use.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Surface
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a peptide or fluorescent dye) onto the azide-functionalized surface.
Materials:
-
Azide-functionalized biomaterial substrate (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer: PBS, pH 7.4
-
DI water
-
Ethanol
Procedure:
-
Prepare Reagent Stock Solutions: a. Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water) to a concentration of 1-10 mM. b. Prepare a 100 mM stock solution of CuSO₄ in DI water. c. Prepare a fresh 500 mM stock solution of sodium ascorbate in DI water. d. (Optional) Prepare a 100 mM stock solution of THPTA in DI water.
-
Reaction Setup: a. Place the azide-functionalized substrate in a suitable reaction vessel. b. Add the Reaction Buffer to cover the substrate. c. Add the alkyne-containing molecule to the buffer to a final concentration of 10-100 µM. d. (Optional) If using THPTA, add it to the reaction mixture to a final concentration of 500 µM. e. Add CuSO₄ to a final concentration of 100 µM. f. Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation, protected from light.
-
Washing: a. Remove the substrate from the reaction mixture and wash thoroughly with DI water to remove the copper catalyst and unreacted reagents. b. Wash with a chelating solution (e.g., 50 mM EDTA in PBS) for 15 minutes to remove any residual copper ions. c. Rinse extensively with DI water and then with ethanol.
-
Drying and Storage: Dry the functionalized substrate under a stream of nitrogen and store appropriately for your application.
Visualization of Workflows and Concepts
Experimental Workflow for Surface Modification
Caption: Workflow for biomaterial functionalization.
Conceptual Diagram of a PEGylated Surface
Caption: PEG layer reduces protein and cell adhesion.
Signaling Pathway of Click Chemistry (CuAAC)
Caption: Catalytic cycle of CuAAC click chemistry.
References
Characterization of Azido-PEG9-amine Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of Azido-PEG9-amine, a heterobifunctional linker crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The following sections outline the primary analytical techniques for verifying the identity, purity, and stability of this reagent.
Introduction
This compound is a non-cleavable linker featuring a terminal azide group and a primary amine, separated by a 9-unit polyethylene glycol (PEG) spacer.[1][] The azide functionality allows for efficient "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can be conjugated to molecules via amidation or other amine-reactive chemistries.[][3] Accurate characterization is essential to ensure the quality and consistency of the final bioconjugate.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information regarding the structure, molecular weight, and purity of the molecule.
Caption: General workflow for the analytical characterization of this compound.
Data Presentation
The following table summarizes the expected analytical data for this compound.
| Parameter | Method | Expected Value | Reference |
| Molecular Formula | - | C₂₀H₄₂N₄O₉ | [4] |
| Molecular Weight | MS | 482.58 g/mol | |
| Purity | HPLC | >95% | |
| ¹H-NMR | NMR | Conforms to structure | |
| ¹³C-NMR | NMR | Conforms to structure | |
| Azide (N₃) Stretch | FTIR | ~2100 cm⁻¹ | |
| C-O-C Stretch (PEG) | FTIR | ~1100 cm⁻¹ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the azide and amine termini, as well as the PEG backbone.
Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS peak.
-
Expected Chemical Shifts (¹³C NMR in CDCl₃):
-
-CH₂-N₃: ~50.6 ppm
-
-CH₂-NH₂: ~41.8 ppm
-
PEG backbone (-CH₂-O-CH₂-): ~70.5 ppm
-
-CH₂-CH₂-NH₂: ~73.4 ppm
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to assess its purity by identifying any related impurities.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 10 µM with the mobile phase.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
-
Instrument Settings:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 1000 m/z.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: The primary ion observed should correspond to the protonated molecule [M+H]⁺. Other adducts such as [M+Na]⁺ or [M+K]⁺ may also be present. The observed mass should be within 5 ppm of the theoretical mass.
Caption: Experimental workflow for ESI-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed.
Protocol for Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or CAD.
-
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Caption: Experimental workflow for RP-HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups, namely the azide and the PEG ether linkages.
Protocol for FTIR Spectroscopy
-
Sample Preparation: As this compound is often a liquid or oil, it can be analyzed neat. Place a small drop of the sample between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly on the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty salt plates or ATR crystal.
-
Sample Analysis: Acquire the FTIR spectrum of the sample from approximately 4000 to 600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
-
Azide (N₃) antisymmetric stretch: A sharp, strong peak around 2100 cm⁻¹.
-
C-O-C (ether) stretch of PEG backbone: A strong, broad peak around 1100 cm⁻¹.
-
N-H bend (primary amine): A band around 1600 cm⁻¹.
-
C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.
-
References
Troubleshooting & Optimization
Technical Support: Troubleshooting Low Yield in Azido-PEG9-Amine Conjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conjugation yield when using Azido-PEG9 linkers to modify primary amines on proteins, antibodies, or other biomolecules. The process typically involves an N-hydroxysuccinimide (NHS) ester-functionalized PEG reagent that reacts with primary amines (e.g., lysine residues) to form a stable amide bond.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in an Azido-PEG9-amine conjugation reaction?
The most frequent cause of low yield is the hydrolysis of the amine-reactive NHS ester on the Azido-PEG9 reagent.[1][2][3][4] NHS esters are highly sensitive to moisture and will react with water, rendering the reagent inactive.[5] This competing hydrolysis reaction is significantly accelerated at higher pH values.
Q2: What is the optimal pH for this conjugation, and which buffers should I use?
The optimal pH for an NHS ester reaction with a primary amine is between 7.2 and 8.5. A commonly recommended range is a slightly more alkaline pH of 8.3-8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the rate of NHS ester hydrolysis.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable for this reaction.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.
Q3: How should I handle and prepare my Azido-PEG9-NHS ester reagent?
Proper handling is critical to prevent premature hydrolysis.
-
Storage: Store the reagent desiccated at -20°C.
-
Equilibration: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.
-
Dissolution: Since many NHS esters are not readily soluble in water, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety will readily hydrolyze.
Q4: My protein is precipitating during the reaction. What can I do?
Protein precipitation can occur for several reasons:
-
High Organic Solvent Concentration: The final concentration of the organic solvent (like DMSO or DMF) used to dissolve the PEG linker should generally not exceed 10% of the total reaction volume.
-
Over-Conjugation: Attaching too many hydrophobic PEG linkers can reduce the overall solubility of the protein. Try reducing the molar excess of the PEG reagent.
-
Buffer Conditions: The protein may be less stable at the optimal pH for conjugation. Ensure the buffer composition is appropriate for your specific protein.
Q5: What molar ratio of Azido-PEG9-NHS ester to protein should I use?
The optimal molar ratio depends on the protein's concentration and the number of available amines. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. For dilute protein solutions, a higher molar excess may be required to achieve the desired level of conjugation. It is often necessary to perform a titration to find the ideal ratio for your specific application.
Troubleshooting Guide
This guide outlines common problems encountered during this compound conjugation and provides systematic solutions.
| Symptom | Possible Cause | Recommended Solution & Verification |
| Low or No Conjugation Yield | 1. Inactive/Hydrolyzed NHS Ester Reagent: The reagent was exposed to moisture before or during the reaction. | Solution: Always use a fresh aliquot of the reagent, allow it to warm to room temperature before opening, and dissolve it in anhydrous DMSO or DMF immediately before use. Verification: The hydrolysis byproduct, NHS, absorbs light between 260-280 nm. You can measure the absorbance of an aqueous solution of the reagent to check for significant hydrolysis. |
| 2. Suboptimal Reaction pH: The pH of the buffer is too low (amines are protonated and non-reactive) or too high (hydrolysis is too fast). | Solution: Prepare a fresh reaction buffer and verify its pH is within the optimal 7.2-8.5 range. A pH of 8.3-8.5 is often ideal. Verification: Use a calibrated pH meter to check the buffer before starting the reaction. | |
| 3. Presence of Competing Amines: The protein buffer contains Tris, glycine, or other primary amine contaminants. | Solution: Perform a buffer exchange via dialysis or a desalting column to move the protein into an amine-free buffer like PBS or HEPES before adding the PEG reagent. Verification: Confirm the composition of all buffers used in the experiment. | |
| 4. Insufficient Molar Excess: The ratio of PEG reagent to protein is too low, especially for dilute protein samples. | Solution: Increase the molar excess of the Azido-PEG9-NHS ester. Try a range (e.g., 10x, 20x, 50x) to find the optimal ratio. Verification: Analyze the reaction products using SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein. | |
| Protein Precipitation | 1. High Concentration of Organic Solvent: The volume of DMSO or DMF added exceeds 10% of the total reaction volume. | Solution: Prepare a more concentrated stock of the PEG reagent in the organic solvent to reduce the volume needed. Ensure the final concentration does not exceed 10%. Verification: Calculate the final solvent percentage before starting the experiment. |
| 2. Protein Denaturation/Aggregation: The conjugation process (e.g., pH, addition of reagent) is causing the protein to unfold and precipitate. | Solution: Reduce the molar excess of the PEG reagent. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure gentle mixing when adding the reagent. | |
| Lack of Reproducibility | 1. Inconsistent Reagent Activity: The activity of the NHS ester varies between experiments due to differences in handling and storage. | Solution: Standardize the reagent handling protocol. Use single-use aliquots if possible. Always allow the vial to equilibrate to room temperature before opening. Verification: Maintain a detailed log of reagent lot numbers and preparation steps for each experiment. |
| 2. Variable Reaction Parameters: Minor differences in pH, incubation time, or temperature are affecting the outcome. | Solution: Strictly control all reaction parameters. Use freshly prepared buffers and calibrate the pH meter before each use. Use a temperature-controlled incubator. Verification: Document all parameters meticulously for each run to identify potential sources of variation. |
Key Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Azido-PEG9-NHS Ester
This protocol provides a starting point for conjugating an Azido-PEG9-NHS ester to a protein like IgG.
-
Protein Preparation:
-
Dissolve the protein (e.g., 1-10 mg) in 0.5-2 mL of an amine-free buffer, such as 0.1 M phosphate buffer, pH 7.2-8.5.
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Azido-PEG9-NHS Ester Preparation:
-
Allow the vial of Azido-PEG9-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM PEG solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the PEG solution to the protein solution while gently stirring or vortexing. Ensure the final volume of organic solvent does not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional):
-
To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Purification:
-
Remove unreacted Azido-PEG9-NHS ester and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
-
Sample Preparation: Collect samples from your reaction before conjugation (t=0) and after the reaction is complete.
-
Gel Electrophoresis: Load the unconjugated protein control and the final reaction product onto an SDS-PAGE gel.
-
Analysis: Stain the gel with a protein stain (e.g., Coomassie Blue).
-
The unconjugated protein will appear as a single band at its expected molecular weight.
-
Successfully conjugated protein will appear as one or more bands at a higher molecular weight, corresponding to the protein plus one or more attached PEG chains. The extent of the band shift indicates the degree of labeling.
-
Visualizations
Reaction Scheme and Competing Hydrolysis
The following diagram illustrates the desired reaction pathway for amine conjugation versus the competing hydrolysis pathway that deactivates the NHS ester.
Caption: Desired aminolysis reaction vs. competing hydrolysis of NHS ester.
Troubleshooting Workflow for Low Conjugation Yield
This flowchart provides a logical sequence of steps to diagnose the cause of a low-yield reaction.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Optimizing Reaction Buffers for Azido-PEG9-Amine Click Chemistry
Welcome to the technical support center for optimizing your Azido-PEG9-amine click chemistry reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve efficient and reproducible conjugations.
Troubleshooting Guide
This section addresses common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with this compound and provides actionable solutions.
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Copper(I) (Cu⁺), which is prone to oxidation to inactive Copper(II) (Cu²⁺)[1][2]. Ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used. A 3- to 10-fold excess of the reducing agent is commonly employed[3]. For bioconjugation, copper concentrations are generally between 50 and 100 μM[4]. |
| Inadequate Ligand | Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing copper-mediated side reactions[1]. For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended. Ensure the correct ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1. |
| Suboptimal pH | While CuAAC reactions can proceed over a broad pH range (4-12), the optimal pH for bioconjugations is typically between 6.5 and 8.0 to maintain the stability of sensitive biomolecules. It is advisable to perform a pH optimization screen if yields are low. |
| Poor Reagent Solubility | The solubility of reactants, particularly hydrophobic partners for the hydrophilic this compound, can be a limiting factor. The use of a co-solvent like DMSO or t-BuOH can improve solubility. Gentle heating may also increase the reaction rate, provided the biomolecules can tolerate it. |
| Interference from Buffer Components | Buffers containing primary or secondary amines (e.g., Tris) or strong chelators (e.g., EDTA) should be avoided as they can interfere with the copper catalyst. Phosphate, carbonate, or HEPES buffers are generally compatible choices. |
Issue: Degradation or Aggregation of Biomolecules
| Potential Cause | Troubleshooting Steps |
| Reactive Oxygen Species (ROS) | The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate ROS, leading to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine). The use of a copper-chelating ligand such as THPTA can help minimize ROS formation. Deoxygenating the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) is also recommended. |
| Ascorbate Byproducts | Byproducts from the oxidation of ascorbate can react with amine and guanidine groups on proteins, causing modifications or crosslinking. Adding a scavenger like aminoguanidine to the reaction buffer can intercept these reactive byproducts. |
| Protein Precipitation | Copper ions can sometimes induce protein precipitation. Optimizing the reaction pH, ionic strength, or temperature can help minimize aggregation. Ensuring an appropriate ligand-to-copper ratio is also crucial for preventing unwanted interactions between copper and the biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for CuAAC reactions with this compound?
A1: For bioconjugation applications, non-coordinating buffers such as phosphate-buffered saline (PBS), HEPES, or carbonate buffers are recommended within a pH range of 6.5-8.0. Buffers containing primary amines, like Tris, should be avoided as they can act as competitive ligands for the copper catalyst.
Q2: Which copper source and reducing agent should I use?
A2: A common and effective system involves using Copper(II) sulfate (CuSO₄) as the copper source and freshly prepared sodium ascorbate as the reducing agent to generate the active Cu(I) catalyst in situ. This method is convenient and helps to maintain a sufficient concentration of the active catalyst throughout the reaction. Other reducing agents like dithiothreitol (DTT) or cysteine have also been used, with cysteine being a useful option to prevent copper-mediated oxidation in some systems.
Q3: Why is a ligand necessary and which one should I choose?
A3: Ligands are essential in CuAAC reactions to stabilize the active Cu(I) catalyst, protect it from oxidation, and accelerate the reaction rate. For reactions in aqueous media, which are common for bioconjugations with the water-soluble this compound, water-soluble ligands are preferred. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended choices.
Q4: What are the recommended starting concentrations for the reaction components?
A4: The following table provides a general starting point for optimizing your CuAAC reaction. Concentrations may need to be adjusted based on the specific substrates and experimental goals.
| Component | Recommended Concentration Range | Notes |
| This compound / Alkyne Substrate | 10 µM - 5 mM | The molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper(II) Sulfate (CuSO₄) | 25 µM - 200 µM | Higher concentrations can increase reaction rates but also the risk of biomolecule degradation. |
| Ligand (e.g., THPTA) | 1-5 equivalents relative to Copper | A ligand-to-copper ratio of 5:1 is often recommended to ensure full chelation. |
| Sodium Ascorbate | 1 mM - 10 mM | A sufficient excess is needed to maintain a reducing environment. A concentration of at least 2.5 mM is often suggested. |
Q5: How can I monitor the progress of my click reaction?
A5: The progress of the reaction can be monitored using various analytical techniques depending on the nature of your molecules. Common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and SDS-PAGE (if one of the reactants is a protein and the other is tagged, for example, with a fluorophore).
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing partner using this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)
-
Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )
-
Aminoguanidine stock solution (e.g., 100 mM in deionized water, optional)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Deionized water
-
Inert gas (Argon or Nitrogen, optional)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and the this compound in the reaction buffer to the desired final concentrations.
-
(Optional) Deoxygenation: If working with highly sensitive biomolecules, deoxygenate the reaction mixture by gently bubbling with an inert gas for 10-15 minutes.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand premix by adding the ligand solution to the CuSO₄ solution (e.g., a 5:1 molar ratio of ligand to copper). Allow this to incubate at room temperature for a few minutes.
-
Reaction Initiation: a. Add the copper/ligand premix to the solution containing the azide and alkyne. b. (Optional) Add aminoguanidine to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification: Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Visual Guides
Caption: General workflow for a CuAAC bioconjugation experiment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click reaction ligands | BroadPharm [broadpharm.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of proteins during PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot protein aggregation during PEGylation.
Troubleshooting Guide
Issue: Significant protein aggregation observed immediately after adding the PEG reagent.
This is a common issue that can often be resolved by optimizing the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer can significantly impact protein stability and the reactivity of the PEG reagent. It is crucial to maintain a pH that ensures protein stability while allowing for efficient conjugation. For amine-reactive PEGylation (e.g., NHS esters), the pH is typically maintained between 7.0 and 8.5 to ensure the targeted lysine residues are deprotonated and reactive. However, some proteins may be unstable at this pH. |
| High PEG-to-Protein Molar Ratio | An excessive molar ratio of PEG to protein can lead to over-PEGylation, causing conformational changes and subsequent aggregation. |
| Inadequate Buffer Composition | The buffer composition, including ionic strength and the presence of excipients, plays a critical role in protein stability. |
Experimental Protocol: Optimizing Reaction Buffer pH
-
Protein Preparation: Prepare the protein solution in a suitable buffer at a concentration of 1-5 mg/mL.
-
Buffer Screening: Set up a series of small-scale reactions in different buffers with varying pH values (e.g., phosphate buffer at pH 6.5, 7.0, 7.5, and 8.0).
-
PEGylation Reaction: Add the PEG reagent to each reaction tube at a fixed molar ratio.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2 hours).
-
Analysis: Analyze the samples for aggregation using methods such as size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Selection: Choose the pH that results in the highest PEGylation efficiency with the lowest level of aggregation.
Issue: Protein aggregation occurs during the purification process following PEGylation.
Aggregation post-PEGylation can be triggered by the purification method itself or by the altered properties of the PEGylated protein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Purification Conditions | The choice of purification method and the conditions used can induce stress on the PEGylated protein. For instance, the high salt concentrations used in hydrophobic interaction chromatography (HIC) can sometimes promote aggregation. |
| Concentration-Induced Aggregation | During ultrafiltration/diafiltration steps to concentrate the product and remove unreacted PEG, the increased protein concentration can lead to aggregation. |
Experimental Protocol: Screening for Optimal Purification Method
-
Sample Preparation: Prepare the crude PEGylation reaction mixture.
-
Method Screening: Test different purification techniques in parallel, such as ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).
-
Condition Optimization: For the most promising technique, optimize parameters like gradient slope (for IEX and HIC), flow rate, and buffer composition.
-
Analysis: Analyze the fractions for purity and aggregation.
-
Selection: Select the purification method that provides the best separation of the desired PEGylated species from unreacted protein, excess PEG, and aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to both the protein itself and the experimental conditions. Key causes include:
-
Conformational Instability: The protein's intrinsic stability is a critical factor. Regions of the protein that are prone to unfolding can become exposed during the PEGylation process, leading to aggregation.
-
Chemical Modifications: The covalent attachment of PEG chains can alter the protein's surface properties, potentially masking stabilizing charged groups or exposing hydrophobic patches that can interact and cause aggregation.
-
Reaction Conditions: As detailed in the troubleshooting guide, factors like pH, temperature, buffer composition, and the molar ratio of PEG to protein can all significantly influence aggregation.
-
Purification Stress: The purification process itself can introduce stress, leading to aggregation.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation. The choice of method depends on the size and nature of the aggregates.
| Analytical Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies soluble high molecular weight (HMW) species. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution. |
| Asymmetrical Flow Field-Flow Fractionation (AF4) | Separates particles based on their diffusion coefficient in a laminar flow field. | Characterizes a wide range of aggregate sizes, from soluble oligomers to subvisible particles. |
| Micro-Flow Imaging (MFI) | Captures images of particles as they flow through a microfluidic cell. | Counts and characterizes subvisible particles, providing information on their size and morphology. |
Q3: Can the type of PEG reagent used influence aggregation?
Yes, the architecture and size of the PEG reagent can impact aggregation.
-
Linear vs. Branched PEG: Branched PEG molecules have a more compact structure compared to linear PEGs of the same molecular weight. This can sometimes lead to a "shielding" effect that reduces intermolecular interactions and aggregation.
-
PEG Size: Larger PEG chains can provide a more extensive steric barrier, which can prevent protein-protein interactions. However, very large PEG chains might also induce conformational changes that could lead to aggregation.
Q4: What role do excipients play in preventing aggregation?
Excipients are additives that can be included in the reaction and formulation buffers to enhance protein stability.
-
Sugars (e.g., sucrose, trehalose): These act as stabilizers by being preferentially excluded from the protein surface, which favors a more compact, native protein conformation.
-
Amino Acids (e.g., arginine, glycine): Arginine is known to suppress aggregation by interacting with hydrophobic patches on the protein surface. Glycine can also act as a general stabilizer.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants can prevent aggregation at interfaces (e.g., air-water) and can also interact with hydrophobic regions to prevent protein-protein interactions.
Visual Guides
Caption: A typical experimental workflow for protein PEGylation.
Caption: The pathway of protein aggregation from a native state.
Caption: A decision tree for troubleshooting protein aggregation.
troubleshooting side reactions with Azido-PEG9-amine
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This guide provides troubleshooting for common side reactions and issues encountered when using Azido-PEG9-amine in bioconjugation and other applications. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what are their functions?
A1: this compound is a heterobifunctional linker with two key reactive groups.[1][2]
-
Azide group (-N3): This group is used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (like DBCO or BCN) to form a stable triazole linkage.[1][3]
-
Amine group (-NH2): This primary amine can react with various functional groups, most commonly activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC) to form stable amide bonds.[4]
Q2: My conjugation yield is low. What are the potential causes related to the amine reaction?
A2: Low yield in the amine coupling step often points to issues with reaction conditions or reagents. The most common side reaction is the hydrolysis of the activated ester (e.g., NHS ester) on your target molecule, which competes with the desired reaction with the amine.
-
Incorrect Buffer pH: The reaction of an amine with an NHS ester is highly pH-dependent. The optimal range is typically between pH 7.2 and 8.5. At a lower pH, the amine is protonated (-NH₃⁺), making it a poor nucleophile. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the activated ester. It is crucial to use an amine-free buffer like PBS, bicarbonate, or borate.
-
Low Reactant Concentration: At low concentrations of the target protein or molecule, the competing hydrolysis reaction becomes more probable. If possible, increasing the concentration of your reactants can improve efficiency.
-
Reagent Instability: NHS esters are moisture-sensitive and can hydrolyze over time. It is recommended to equilibrate the reagent to room temperature before opening and to dissolve it in a dry organic solvent like DMSO or DMF immediately before use. Do not store stock solutions in aqueous buffers.
Q3: I'm observing unexpected reduction of the azide group to an amine. How can I prevent this?
A3: The azide group is generally stable but can be reduced to an amine under certain conditions, which will prevent its participation in click chemistry.
-
Reducing Agents: Thiol-based reducing agents like Dithiothreitol (DTT) or TCEP (tris(2-carboxyethyl)phosphine), often used to cleave disulfide bonds in proteins, can also reduce azides. While this reaction is sometimes used intentionally, it is a common unwanted side reaction.
-
Choice of Thiol Scavenger: Studies have shown that during solid-phase peptide synthesis (SPPS), the choice of thiol scavenger in the cleavage cocktail can significantly impact azide stability. 1,2-ethanedithiol (EDT) has been shown to cause significant azide reduction, while DTT is a much safer alternative in this context.
-
Phosphines: Trialkylphosphines, used in Staudinger ligations, will react with azides. If TCEP or other phosphines are used for disulfide reduction, they must be removed before subsequent steps involving the azide. A method for quenching these phosphines in situ using water-soluble PEG-azides has been developed.
Q4: My click chemistry reaction (CuAAC) is inefficient or failing. What should I troubleshoot?
A4: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction, but its success depends on several factors, especially the availability of the active Cu(I) catalyst.
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. Reactions should be deoxygenated, for instance by bubbling with argon or nitrogen gas.
-
Insufficient Reducing Agent: Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate. A 3- to 10-fold excess of sodium ascorbate is often recommended.
-
Copper-Stabilizing Ligands: The use of a copper-stabilizing ligand, such as THPTA or TBTA, can protect the copper(I) from oxidation and disproportionation, increasing reaction efficiency.
-
Protein Damage: The combination of copper and a reducing agent can sometimes lead to the oxidation of certain amino acid residues, potentially damaging the protein. The use of copper-stabilizing ligands helps to minimize this side reaction.
Troubleshooting Summary & Logical Workflow
The following diagram illustrates a troubleshooting workflow for common issues encountered with this compound.
Caption: Troubleshooting workflow for this compound side reactions.
Quantitative Data Summary
Optimizing reaction conditions is critical. The following tables provide starting points for typical conjugation reactions.
Table 1: Typical Reaction Conditions for Amine Coupling (NHS Ester)
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. |
| Buffer | Amine-free (PBS, Bicarbonate) | Prevents competition from buffer components. |
| Molar Excess | 10- to 20-fold (Reagent:Protein) | A starting point; may require optimization for dilute solutions. |
| Temperature | Room Temp. or 4°C | Lower temperature can reduce hydrolysis and protein degradation. |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C) | Monitor reaction to avoid over-labeling or degradation. |
Table 2: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Catalyst | CuSO₄ (with reducing agent) | Generates active Cu(I) species in situ. |
| Reducing Agent | Sodium Ascorbate (3-10 fold excess) | Reduces Cu(II) to Cu(I). |
| Ligand | THPTA, TBTA | Stabilizes Cu(I) and accelerates the reaction. |
| Solvent | Aqueous buffer, DMSO, t-BuOH/H₂O | Depends on the solubility of the reactants. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) catalyst. |
| Temperature | Room Temperature | Mild conditions are usually sufficient. |
Key Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS-Ester Activated Molecule followed by Click Chemistry
This protocol describes a two-step process: first, reacting the primary amines on a protein with an NHS-ester functionalized molecule, and second, using the azide from this compound in a click reaction. This example assumes you are conjugating an NHS-activated molecule to a protein first, then using the PEG-amine to link to another molecule via its azide. A more direct use involves reacting a protein's carboxyl groups with the PEG-amine, then using the azide. The principles remain the same.
Materials:
-
Protein solution (1-10 mg/mL)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.
-
This compound
-
EDC (or other carboxyl activating agent)
-
Alkyne-functionalized molecule for click reaction
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (desalting column) or dialysis.
Workflow Diagram:
Caption: General workflow for a two-step bioconjugation using this compound.
Procedure:
-
Protein Preparation: Perform a buffer exchange for your protein into an amine-free reaction buffer (e.g., PBS, pH 7.5). Ensure the protein concentration is between 1-10 mg/mL.
-
Carboxyl Activation: Activate the carboxyl groups on your protein using a fresh solution of EDC (and optionally NHS) according to the manufacturer's protocol.
-
Amine Conjugation: Add the desired molar excess (e.g., 10- to 20-fold) of this compound (dissolved in reaction buffer) to the activated protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted activated sites. Incubate for 15-30 minutes.
-
Purification: Remove excess this compound and reaction byproducts using a desalting column or dialysis, exchanging into a buffer suitable for the click chemistry step and long-term storage.
-
Click Reaction (CuAAC): a. Prepare the azide-PEG-protein conjugate in a suitable buffer. b. Add the alkyne-functionalized molecule. c. Add the copper catalyst system (e.g., premixed CuSO₄, a ligand like THPTA, and a reducing agent like sodium ascorbate). d. Incubate at room temperature for 1-4 hours, shielded from light. Monitor reaction progress via an appropriate analytical method (e.g., SDS-PAGE, LC-MS).
-
Final Purification: Purify the final conjugate to remove the catalyst and excess reagents using an appropriate chromatography method (e.g., SEC, affinity chromatography).
References
Technical Support Center: Purification of Azido-PEG9-Amine Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with Azido-PEG9-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for labeling a protein with this compound and subsequently purifying it?
The overall process involves three key stages: protein preparation, labeling reaction with an amine-reactive Azido-PEG9-NHS ester, and finally, purification of the labeled protein from unreacted reagents.[1]
Caption: A high-level overview of the protein labeling and purification workflow.
Q2: Which purification methods are most effective for separating this compound labeled proteins from unreacted linker?
The most common and effective methods for removing small molecules like the unreacted this compound linker from a much larger protein are based on differences in size and physicochemical properties.[2] These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and highly effective method for separating molecules based on their size.[] It is particularly efficient at removing low molecular weight by-products like unreacted PEG linkers.[]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[2] For removing a small linker, a low MWCO membrane (e.g., 1-3 kDa) is recommended.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary tool to other chromatography methods, separating proteins based on differences in their surface hydrophobicity. PEGylation can alter a protein's hydrophobicity, which can be exploited for purification.
Q3: How does the attachment of this compound affect the properties of my protein and influence the purification strategy?
The covalent attachment of the hydrophilic this compound linker can alter the physicochemical properties of your protein in several ways:
-
Increased Hydrodynamic Radius: PEGylation increases the effective size of the protein, which is the principle behind purification by Size-Exclusion Chromatography (SEC).
-
Shielding of Surface Charges: The PEG chain can mask charged residues on the protein surface. This change in surface charge can be leveraged for purification using Ion-Exchange Chromatography (IEX).
-
Altered Hydrophobicity: PEGylation can change the overall hydrophobicity of the protein, which may necessitate adjustments to buffers and media used in Hydrophobic Interaction Chromatography (HIC).
These changes are fundamental to separating the labeled protein from the unlabeled protein and other reaction components.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of your this compound labeled protein.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Recovery of Labeled Protein | Protein precipitation on the purification column. | Check the solubility of your labeled protein in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Non-specific binding to the column matrix. | Ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength. For dialysis, use a membrane material known for low protein binding (e.g., regenerated cellulose). | ||
| Unreacted this compound in Final Product | Inefficient removal by the chosen purification method. | For SEC, ensure the sample volume does not exceed 30% of the column bed volume. For dialysis, use a membrane with a low Molecular Weight Cutoff (MWCO) (e.g., 1-3 kDa) and perform multiple buffer changes. | |
| Incorrect buffer conditions. | Ensure the purification buffer is compatible with your protein and does not interfere with the separation. | ||
| Presence of Unlabeled Protein in Final Product | Incomplete labeling reaction. | Optimize the labeling reaction conditions, such as the molar ratio of the Azido-PEG9-NHS ester to the protein. | |
| Inefficient separation of labeled from unlabeled protein. | Consider using a purification method that separates based on properties altered by PEGylation, such as Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC). | ||
| Protein Aggregation | Over-labeling of the protein. | Reduce the molar excess of the Azido-PEG9-NHS ester in the labeling reaction. | |
| Inappropriate buffer conditions during purification. | Optimize buffer pH and ionic strength. Consider adding stabilizing agents like glycerol or arginine. |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the purification of this compound labeled proteins.
Protocol 1: Labeling of Protein with Azido-PEG9-NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive Azido-PEG9-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Azido-PEG9-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve your protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG9-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG9-NHS ester stock solution to the protein solution.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (Desalting Column)
This is a rapid method for removing unreacted this compound linker.
Materials:
-
Labeled protein reaction mixture
-
Pre-packed desalting column (e.g., Sephadex G-25)
-
Equilibration/running buffer (e.g., PBS)
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the running buffer.
-
Sample Application: Apply the quenched reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column bed volume for optimal separation.
-
Elution: Elute the protein with the running buffer. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted linker will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm or a protein assay (e.g., BCA).
-
Pooling and Concentration: Pool the protein-containing fractions and concentrate if necessary.
Protocol 3: Purification of Labeled Protein using Dialysis
This method is suitable for removing small molecules from larger proteins.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with a low Molecular Weight Cutoff (MWCO) (e.g., 1-3 kDa)
-
Large volume of dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Place the quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis:
-
Immerse the dialysis device in a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Dialyze for at least 4-6 hours, or overnight for complete removal of the unreacted linker.
-
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified labeled protein.
Visualization of Key Processes
Caption: Decision workflow for selecting the appropriate purification method.
References
Technical Support Center: Conjugating Azido-PEG9-amine to Complex Molecules
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Azido-PEG9-amine. Our goal is to help you overcome common challenges and achieve successful conjugation to your complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker containing two distinct reactive groups at either end of a 9-unit polyethylene glycol (PEG) spacer.[1]
-
Amine Group (-NH₂): This primary amine can be coupled to carboxylic acids (-COOH) on your target molecule using standard carbodiimide chemistry (e.g., EDC and NHS). It can also react with activated NHS esters, aldehydes, or ketones.[2][3]
-
Azide Group (-N₃): This group is used for "click chemistry," allowing for a highly specific and efficient reaction with alkyne-containing molecules. This is typically achieved through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[4][5]
Q2: Why should I use a PEG linker in my bioconjugate?
PEG linkers offer several advantages in bioconjugation:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules in aqueous solutions.
-
Reduced Immunogenicity: The PEG chain can "shield" the conjugated molecule from the immune system, potentially reducing an immune response.
-
Enhanced Stability and Half-life: PEGylation can protect molecules from enzymatic degradation, leading to a longer circulation time in the body.
-
Reduced Steric Hindrance: The PEG spacer provides distance between the two conjugated molecules, which can help to preserve their individual biological activities.
Q3: What is the impact of the PEG9 chain length on my conjugate?
The length of the PEG chain is a critical parameter that influences the properties of the final conjugate. Longer PEG chains generally lead to a greater increase in the size of the molecule, which can prolong its circulation half-life but may also decrease its biological activity due to steric hindrance. Shorter PEG chains, like in this compound, may have a smaller impact on pharmacokinetics but are beneficial when minimizing steric hindrance is important.
Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is a common issue. This guide will help you identify and address the potential causes, categorized by the reactive group you are using.
Amine Group Conjugation (e.g., with EDC/NHS)
Problem: Low or no amide bond formation between this compound and a carboxylic acid on my molecule.
| Possible Cause | Recommended Solution | Citation |
| Inactive Carboxylic Acid | The carboxylic acid group on your target molecule is not being properly activated. | |
| * Optimize pH for Activation: Ensure the activation step with EDC/NHS is performed in a slightly acidic buffer (pH 4.5-6.0, e.g., MES buffer) to enhance the reactivity of the carboxyl group. | ||
| * Use Fresh Reagents: EDC is moisture-sensitive and can lose activity over time. Use fresh, high-quality EDC and NHS. | ||
| Unstable Activated Intermediate | The O-acylisourea intermediate formed by EDC is hydrolyzing back to a carboxylic acid before reacting with the amine. | |
| * Use NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) will convert the unstable O-acylisourea intermediate into a more stable NHS ester, which is less prone to hydrolysis. | ||
| * Perform a Two-Step Reaction: Activate the carboxylic acid with EDC/NHS first, then add the this compound in a separate step at a slightly higher pH (7.2-8.5) to favor the reaction with the amine. | ||
| Competing Reactions | Other components in your reaction mixture are interfering with the conjugation. | |
| * Use Amine-Free Buffers: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers like PBS, MES, or HEPES. | ||
| Azide Group Instability | The azide group may not be stable under your reaction conditions. | |
| * Avoid Harsh Conditions: While generally stable, azides can be sensitive to strong acids or reducing agents. Standard EDC/NHS coupling conditions are typically mild enough not to affect the azide group. |
Azide Group Conjugation (Click Chemistry)
Problem: Low yield in the click chemistry reaction between the azide group and an alkyne-functionalized molecule.
| Possible Cause | Recommended Solution | Citation |
| Inefficient Copper Catalyst (CuAAC) | The copper(I) catalyst is not active or is inhibiting the reaction. | |
| * Use a Reducing Agent: If using a copper(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is present to generate the active copper(I) catalyst in situ. | ||
| * Consider a Ligand: A copper-stabilizing ligand can improve catalyst performance and reduce side reactions. | ||
| * Degas Solutions: Oxygen can oxidize the copper(I) catalyst. Degassing your reaction buffer can improve results. | ||
| Copper Toxicity (CuAAC) | The copper catalyst is toxic to the cells or biomolecules in your experiment. | |
| * Use Copper-Free Click Chemistry (SPAAC): If copper toxicity is a concern, use a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne (e.g., DBCO, BCN). This reaction does not require a metal catalyst. | ||
| Slow Reaction Rate (SPAAC) | The strain-promoted reaction is too slow. | |
| * Increase Reactant Concentrations: A higher concentration of reactants can increase the reaction rate. | ||
| * Allow for Longer Reaction Times: SPAAC reactions are generally slower than CuAAC. You may need to allow the reaction to proceed for a longer period (e.g., 24-48 hours). |
Experimental Protocols & Characterization
Protocol 1: Two-Step Amine Conjugation using EDC/NHS
This protocol describes the conjugation of the amine group of this compound to a carboxylic acid on a protein.
Materials:
-
Protein with accessible carboxylic acid groups
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer. If the protein is in a buffer containing amines, perform a buffer exchange into the Activation Buffer using a desalting column.
-
Carboxylic Acid Activation:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Add a 10-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately after activation, perform a buffer exchange into Coupling Buffer to remove excess EDC and NHS.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted this compound and byproducts by size exclusion chromatography (SEC) or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of the PEGylated molecule to an alkyne-containing molecule.
Materials:
-
Azido-PEG-conjugated molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent (e.g., PBS, or a mixture of t-BuOH/H₂O)
Procedure:
-
Reactant Preparation: Dissolve the azide- and alkyne-containing molecules in the chosen solvent.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Reaction:
-
Add the alkyne-functionalized molecule to the azide-PEG-conjugated molecule (a 1:1 to 1.5:1 molar ratio of azide to alkyne is common).
-
Add CuSO₄ to the reaction mixture (typically 0.1-0.5 equivalents).
-
Add sodium ascorbate to the reaction mixture (typically 1-2 equivalents).
-
Stir at room temperature for 1-12 hours.
-
-
Purification: The final product can be purified using chromatography methods such as RP-HPLC or SEC to remove the copper catalyst and unreacted components.
Characterization of the Final Conjugate
It is crucial to characterize the final product to confirm successful conjugation and determine the degree of PEGylation.
| Technique | Purpose | Citation |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the this compound by observing the expected mass increase in the final product. ESI-MS is commonly used. | |
| NMR Spectroscopy | To provide detailed structural information of the conjugate. 1H NMR can be used to quantify the degree of azide incorporation. | |
| Size Exclusion Chromatography (SEC) | To assess the purity of the conjugate and separate it from unreacted components. An increase in hydrodynamic radius will result in a shorter retention time for the conjugated molecule. | |
| RP-HPLC | To separate and quantify the different species in the reaction mixture, including the starting materials, product, and byproducts. |
Visualizing Workflows and Pathways
Workflow for Troubleshooting Low Amine Conjugation Yield
Caption: A troubleshooting workflow for low yield in amine conjugation reactions.
EDC/NHS Amine Coupling Reaction Pathway
Caption: The reaction pathway for EDC/NHS coupling of an amine to a carboxylic acid.
Click Chemistry Options: CuAAC vs. SPAAC
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm successful conjugation of Azido-PEG9-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG9-amine conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing a terminal azide group and a primary amine group, connected by a 9-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The amine group allows for reaction with various electrophiles, such as NHS esters, to attach the linker to a molecule of interest (e.g., a protein or antibody).[5] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent ligation to a molecule bearing an alkyne group. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.
Q2: How can I confirm the successful conjugation of this compound to my molecule of interest?
Successful conjugation can be confirmed using a variety of analytical techniques that detect changes in the physical and chemical properties of the starting materials and the final conjugate. The primary methods include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic azide peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe shifts in the signals of protons near the conjugation site.
-
Mass Spectrometry (MS): To detect the expected increase in molecular weight corresponding to the addition of the this compound linker.
-
High-Performance Liquid Chromatography (HPLC): To observe a shift in the retention time of the conjugated product compared to the starting materials.
The choice of technique will depend on the nature of your molecules and the equipment available. A combination of these methods is often recommended for unambiguous confirmation.
Troubleshooting Guides
Below are common issues encountered during the conjugation of this compound and steps to resolve them.
Issue 1: Low or No Conjugation Efficiency
Possible Causes:
-
Incorrect Buffer Conditions: The pH of the reaction buffer is critical for amine-reactive conjugations. NHS esters, for example, react most efficiently with primary amines at a pH of 7-9. Buffers containing primary amines, such as Tris or glycine, will compete with the intended reaction and should be avoided.
-
Hydrolysis of Reactive Groups: NHS esters are susceptible to hydrolysis, especially in aqueous solutions. The half-life of an NHS ester can be short, so it's crucial to use freshly prepared solutions.
-
Steric Hindrance: The conjugation site on your molecule might be sterically hindered, preventing efficient reaction with the this compound.
-
Incorrect Molar Ratio of Reactants: An insufficient molar excess of the this compound linker can lead to low conjugation yields.
Troubleshooting Steps:
-
Buffer Optimization:
-
Ensure the reaction buffer is free of primary amines. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a common choice.
-
Verify the pH of your buffer before starting the reaction.
-
-
Reagent Preparation:
-
Dissolve the amine-reactive form of this compound (e.g., Azido-PEG9-NHS ester) in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.
-
-
Molar Ratio Adjustment:
-
Increase the molar excess of the this compound linker. A 20-fold molar excess is a common starting point for antibody labeling.
-
-
Reaction Conditions:
-
Consider extending the reaction time or performing the reaction at a slightly elevated temperature (if your molecule is stable) to overcome potential steric hindrance.
-
Issue 2: Difficulty in Confirming Conjugation by a Specific Analytical Method
Possible Cause & Troubleshooting by Technique:
-
FTIR Spectroscopy:
-
Problem: The azide peak at ~2100 cm⁻¹ is weak or not clearly resolved.
-
Solution: Ensure your sample is sufficiently concentrated. For solid samples, use an ATR-FTIR accessory for better signal. The intensity of the azide peak can sometimes be weak, especially if it is at a terminal position in a polymer.
-
-
NMR Spectroscopy:
-
Problem: The expected chemical shifts are not observed or are overlapping with other signals.
-
Solution: Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY or HSQC can help in assigning complex spectra. The characteristic proton signals of the PEG linker are typically found around 3.6 ppm.
-
-
Mass Spectrometry:
-
Problem: The mass spectrum is complex and difficult to interpret, especially for heterogeneous samples like PEGylated proteins.
-
Solution: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination. For ESI-MS of PEGylated proteins, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the spectrum by reducing the charge state distribution.
-
-
HPLC:
-
Problem: No clear separation between the conjugated and unconjugated species.
-
Solution: Optimize the HPLC method. For proteins, size-exclusion chromatography (SEC-HPLC) is often effective, where the larger PEGylated protein elutes earlier. For smaller molecules, reversed-phase HPLC (RP-HPLC) can be used, but the column and gradient may need to be optimized.
-
Experimental Protocols & Data Presentation
Confirmation of Azide Presence by FTIR Spectroscopy
Principle: The azide functional group has a strong, characteristic absorption band around 2100 cm⁻¹. Successful conjugation via the azide group (e.g., in a click reaction) will result in the disappearance of this peak.
Protocol:
-
Sample Preparation:
-
Solid Sample: Place a small amount of your this compound functionalized molecule onto the crystal of an ATR-FTIR spectrometer.
-
Liquid Sample: A thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
-
-
Data Acquisition: Collect the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Look for a sharp peak in the region of 2160-2120 cm⁻¹. After a successful click reaction, this peak should be absent or significantly diminished.
Data Summary Table:
| Compound | Azide Peak (cm⁻¹) | Interpretation |
| This compound | ~2100 | Azide group present |
| Conjugated Product (post-click) | Absent | Successful conjugation |
Confirmation of Conjugation by ¹H NMR Spectroscopy
Principle: The chemical environment of protons near the site of conjugation will change, leading to a shift in their resonance frequency in the ¹H NMR spectrum. The protons of the PEG linker itself also have a characteristic signal.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic signals of the PEG backbone, which typically appear as a strong singlet or multiplet around 3.6 ppm.
-
Compare the spectra of the starting material and the final product. Look for the appearance of new signals or shifts in existing signals adjacent to the linkage site. For example, conjugation to a primary amine to form an amide bond will shift the signal of the adjacent methylene protons.
-
Data Summary Table:
| Protons | Starting Material Chemical Shift (ppm) | Conjugated Product Chemical Shift (ppm) | Interpretation |
| PEG backbone (-CH₂CH₂O-) | ~3.6 | ~3.6 | PEG linker present |
| Protons adjacent to amine | Varies | Shifted downfield | Successful amide bond formation |
Confirmation of Conjugation by Mass Spectrometry
Principle: Successful conjugation will result in an increase in the molecular weight of the starting molecule by the mass of the attached this compound linker (MW ≈ 482.57 g/mol ).
Protocol (MALDI-TOF for Proteins):
-
Sample Preparation:
-
Mix the protein sample (conjugated or unconjugated) with a suitable matrix solution (e.g., sinapinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in the appropriate mass range.
-
Data Analysis: Compare the mass spectra of the unconjugated and conjugated protein. A successful conjugation will show a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z), with the mass difference corresponding to the number of attached PEG linkers.
Data Summary Table:
| Sample | Observed Molecular Weight (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Protein | X | - | 0 |
| Conjugated Protein | X + 482.57 | 482.57 | 1 |
| Conjugated Protein | X + 965.14 | 965.14 | 2 |
Confirmation of Conjugation by HPLC
Principle: The conjugation of a PEG linker will alter the size and/or polarity of a molecule, leading to a change in its retention time during HPLC analysis.
Protocol (SEC-HPLC for Proteins):
-
System Preparation: Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., PBS).
-
Sample Analysis:
-
Inject a known concentration of the unconjugated protein to determine its retention time.
-
Inject the same concentration of the purified conjugated protein.
-
-
Data Analysis: Compare the chromatograms. The larger, PEGylated protein will have a smaller hydrodynamic radius and will therefore elute earlier (have a shorter retention time) than the unconjugated protein.
Data Summary Table:
| Sample | Retention Time (min) | Interpretation |
| Unconjugated Protein | T₁ | Baseline |
| Conjugated Protein | T₂ (< T₁) | Successful conjugation |
Visualizations
Caption: Workflow for conjugation and confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
avoiding hydrolysis of NHS esters in PEGylation protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize PEGylation protocols involving N-hydroxysuccinimide (NHS) esters, with a primary focus on mitigating hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue in PEGylation?
A1: N-hydroxysuccinimide (NHS) esters are reactive compounds used to attach polyethylene glycol (PEG) to primary amines (e.g., lysine residues) on biomolecules, forming a stable amide bond.[1][2] However, NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and yields a non-reactive carboxylic acid.[3][4] This hydrolysis reaction directly competes with the desired PEGylation reaction, reducing the efficiency of conjugation and leading to lower yields of the desired PEGylated product.[5]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis.
-
Buffer Composition: The presence of nucleophiles, such as primary amines (e.g., Tris or glycine) in the buffer, can compete with the target molecule for reaction with the NHS ester.
Q3: What is the optimal pH for conducting a PEGylation reaction with an NHS ester?
A3: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is frequently recommended as a good balance between having a sufficient number of deprotonated, reactive primary amines on the biomolecule and a manageable rate of NHS ester hydrolysis. Below this range, the amine groups are protonated and less reactive, while above this range, hydrolysis becomes excessively rapid.
Q4: How should I choose and prepare my reaction buffer?
A4: Buffer selection is critical for successful PEGylation.
-
Recommended Buffers: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers. A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the PEGylation reaction. If your biomolecule is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q5: How should I prepare and store PEG-NHS ester reagents to minimize hydrolysis?
A5: Proper handling and storage are essential to maintain the reactivity of your PEG-NHS ester.
-
Storage of Solid Reagent: Store the solid PEG-NHS ester in a cool, dry place, protected from moisture. A desiccator is highly recommended. Store at -20°C for long-term stability.
-
Equilibration: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent condensation of moisture onto the product.
-
Solution Preparation: Dissolve the PEG-NHS ester in a high-quality, anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers, as the NHS ester will readily hydrolyze.
Q6: What is the importance of quenching the reaction, and what are common quenching agents?
A6: After the desired reaction time, it is important to quench any unreacted PEG-NHS ester. This prevents further, unwanted reactions with your biomolecule or with other molecules in subsequent steps. Common quenching agents are buffers containing primary amines, such as Tris or glycine, which are added to a final concentration of 20-50 mM to consume any remaining active NHS esters.
Data Presentation
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Data compiled from multiple sources.
Table 2: Recommended Reaction Conditions for NHS Ester PEGylation
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate (Amine-free) | Avoids competing reactions. |
| PEG-NHS Ester Solvent | Anhydrous DMSO or DMF | Minimizes premature hydrolysis. |
| Molar Ratio (PEG:Amine) | 5:1 to 20:1 (empirically determined) | An excess of the NHS ester often drives the reaction. |
| Reaction Time | 30 minutes - 2 hours at Room Temperature, or overnight at 4°C | Can be optimized based on reaction progress. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help control the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General PEGylation of a Protein with a PEG-NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the amine-free reaction buffer.
-
PEG-NHS Ester Solution Preparation: Allow the vial of PEG-NHS ester to warm to room temperature before opening. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted PEG-NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Storage: Store the PEGylated protein at 4°C for short-term storage or at -20°C for long-term storage.
Protocol 2: Quantification of NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol can be used to assess the extent of PEG-NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.
Materials:
-
PEG-NHS Ester
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Quartz cuvettes
-
Spectrophotometer
Procedure:
-
Initial Absorbance: Dissolve 1-2 mg of the PEG-NHS ester reagent in 2 ml of the amine-free buffer. Prepare a control tube with 2 ml of the amine-free buffer. Immediately, zero the spectrophotometer at 260 nm using the control tube and then measure the absorbance of the PEG-NHS ester solution.
-
Forced Hydrolysis: Add 100 µl of 0.5-1.0 N NaOH to 1 ml of the PEG-NHS ester solution from step 1. Vortex for 30 seconds.
-
Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent at 260 nm.
-
Interpretation: If the absorbance after base hydrolysis is significantly greater than the initial absorbance, the PEG-NHS ester reagent is active. If there is no measurable increase in absorbance, the reagent has likely already hydrolyzed and is inactive.
Visualizations
Caption: Competing pathways of aminolysis and hydrolysis for a PEG-NHS ester.
Caption: General experimental workflow for NHS ester-mediated PEGylation.
Caption: Troubleshooting decision tree for low PEGylation yield.
References
Technical Support Center: Optimizing Stoichiometry for Azido-PEG9-amine Reactions
Welcome to the technical support center for Azido-PEG9-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functional groups of this compound and what do they react with?
A1: this compound is a heterobifunctional linker with two reactive functional groups:
-
Primary Amine (-NH₂): This group reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] It can also react with other carbonyl compounds like aldehydes and ketones.[2]
-
Azide (-N₃): This group participates in "click chemistry" reactions. It specifically reacts with alkyne groups to form a stable triazole linkage.[2][3] This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).
Q2: What are the primary applications of this compound?
A2: this compound is commonly used as a linker in bioconjugation for various applications, including:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies.
-
PROTACs (Proteolysis Targeting Chimeras): Connecting a target protein ligand to an E3 ligase ligand.
-
PEGylation: Modifying proteins, peptides, or other molecules to improve their solubility, stability, and pharmacokinetic properties.
Q3: What storage and handling precautions should be taken with this compound and its derivatives?
A3: Proper storage and handling are crucial to maintain the reactivity of PEG reagents. For NHS-ester activated PEGs, it is recommended to:
-
Store at -20°C with a desiccant to prevent moisture exposure.
-
Allow the vial to equilibrate to room temperature before opening to avoid condensation.
-
Dissolve the reagent immediately before use, preferably in a dry, amine-free organic solvent like DMSO or DMF. Do not prepare aqueous stock solutions for long-term storage as the NHS ester moiety is prone to hydrolysis.
Troubleshooting Guide
Low or No Product Formation
Q4: I am seeing very low or no yield in my reaction between this compound and an NHS ester. What are the possible causes and solutions?
A4: Low yield in NHS ester reactions is a common issue. Here are the likely culprits and how to troubleshoot them:
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive.
-
Solution: Prepare the NHS ester solution in a dry, amine-free organic solvent (e.g., DMSO, DMF) immediately before use. Minimize the amount of aqueous buffer in the reaction mixture if possible, ensuring the final concentration of the organic solvent does not exceed 10% if working with proteins.
-
-
Suboptimal pH: The reaction between a primary amine and an NHS ester is pH-dependent.
-
Solution: The optimal pH range is typically 7-9. A pH below 7 can lead to a slow reaction rate, while a pH above 9 can accelerate the hydrolysis of the NHS ester. Start with a pH of around 7.4 and optimize from there.
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester, significantly reducing the yield.
-
Solution: Use non-amine buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in a Tris-based buffer, perform a buffer exchange before the reaction.
-
-
Incorrect Stoichiometry: An insufficient molar excess of the PEG reagent can lead to low conjugation efficiency.
-
Solution: For reactions with proteins or antibodies, a 10 to 20-fold molar excess of the PEG-NHS ester is a common starting point. The optimal ratio will depend on the concentration of your protein and the number of available amine groups.
-
Q5: My click chemistry reaction between the azide group and an alkyne is not proceeding as expected. What should I check?
A5: For troubleshooting click chemistry reactions:
-
Catalyst Issues (for CuAAC): The copper (I) catalyst is essential for the reaction.
-
Solution: Ensure you are using a reliable source of Cu(I). This can be a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. The catalyst can also be sensitive to oxygen, so degassing your reaction mixture may be beneficial.
-
-
Reagent Quality: The purity and stability of your azide and alkyne reagents are important.
-
Solution: Use high-quality reagents. If you suspect degradation, it may be necessary to use fresh reagents.
-
-
Solvent Choice: The choice of solvent can impact the reaction efficiency.
-
Solution: While click chemistry is robust in a variety of solvents, mixtures of water with a co-solvent like DMSO or t-butanol are commonly used. Ensure your reactants are soluble in the chosen solvent system.
-
Experimental Protocols & Data
General Protocol for Amine Coupling with an NHS Ester
This protocol provides a general starting point for conjugating this compound to a protein via an NHS ester linkage.
-
Preparation of Protein:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange to remove any amine-containing buffers.
-
-
Preparation of Azido-PEG9-NHS Ester Solution:
-
Allow the vial of Azido-PEG9-NHS ester to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Reaction:
-
Add a calculated volume of the Azido-PEG9-NHS ester solution to the protein solution to achieve the desired molar excess (a 20-fold excess is a good starting point).
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.
-
Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or spin desalting columns.
-
Stoichiometry Optimization
The optimal molar ratio of the PEG reagent to the target molecule is critical for achieving the desired degree of labeling while minimizing side reactions.
| Target Molecule | Recommended Starting Molar Excess of Azido-PEG9-NHS Ester | Key Considerations |
| Proteins/Antibodies | 10-20 fold | The number of accessible primary amines (lysine residues and N-terminus) will influence the final degree of PEGylation. |
| Small Molecules | 1:1 to 2:1 | Closer to stoichiometric amounts can be used, but a slight excess of the PEG reagent may be needed to drive the reaction to completion. |
| Peptides | 5-10 fold | Depends on the number of amine groups and the desired level of modification. |
Visualizations
Caption: General experimental workflows for utilizing both functional ends of this compound.
Caption: A logical workflow for troubleshooting common issues leading to low product yield.
References
Validation & Comparative
Azido-PEG9-amine vs. Other PEG Linkers: A Comparative Guide for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). Polyethylene glycol (PEG) linkers have become a cornerstone in ADC technology, primarily for their ability to enhance hydrophilicity, improve pharmacokinetics, and reduce immunogenicity. This guide provides a detailed comparison of Azido-PEG9-amine with other commonly used PEG linkers, supported by experimental data and protocols to inform rational ADC design.
This compound is a non-cleavable linker that utilizes "click chemistry" for the conjugation of a cytotoxic payload to an antibody.[1][2][3] This method offers high efficiency and specificity, resulting in a stable triazole linkage.[] In contrast, other prevalent PEG linkers often employ chemistries targeting native amino acid residues, such as maleimide linkers that react with cysteines and N-hydroxysuccinimide (NHS) ester linkers that target lysines. The choice between these linkers significantly impacts the ADC's stability, homogeneity, and overall therapeutic index.
Comparative Analysis of PEG Linkers
The selection of a PEG linker for an ADC is a balance between enhancing stability and solubility, and maintaining potent cytotoxicity. The following tables summarize the key characteristics and performance metrics of this compound in comparison to other PEG linkers based on conjugation chemistry and PEG length.
Table 1: Comparison of ADC Linkers by Conjugation Chemistry
| Feature | Azido-PEG-amine (Click Chemistry) | Maleimide-PEG (Thiol-Reactive) | NHS-ester-PEG (Amine-Reactive) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1] | Michael Addition | Acylation |
| Target Residue | Non-native azide/alkyne handles | Cysteine (native or engineered) | Lysine (native) |
| Site-Specificity | High (requires introduction of bioorthogonal handles) | Moderate to High (depends on number of accessible cysteines) | Low (targets multiple surface-exposed lysines) |
| Homogeneity (DAR) | High (predictable DAR) | Heterogeneous mixture of species (DAR 0, 2, 4, 6, 8) | Highly heterogeneous |
| Bond Stability | Highly stable triazole linkage | Thioether bond, but can undergo retro-Michael reaction leading to deconjugation | Amide bond (generally stable) |
| Reaction Conditions | Mild, bioorthogonal | pH 6.5-7.5 | pH 7-9 |
Table 2: Impact of PEG Linker Length on ADC Performance
| PEG Length | Impact on Pharmacokinetics (PK) | Impact on In Vitro Cytotoxicity | Impact on In Vivo Efficacy |
| Short (e.g., PEG2, PEG4) | Shorter half-life, faster clearance | Generally higher potency | May be limited by rapid clearance |
| Medium (e.g., PEG8, PEG12) | Improved half-life and exposure compared to shorter PEGs | Potency may be slightly reduced compared to shorter PEGs | Often shows enhanced anti-tumor activity due to improved PK |
| Long (e.g., PEG24 and above) | Significantly prolonged half-life and reduced clearance | Can lead to a more significant reduction in potency | Can result in superior efficacy, especially for hydrophobic payloads, by increasing tumor accumulation |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ADCs with different linkers. Below are representative protocols for key experiments.
ADC Conjugation via Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-modified payload to an antibody containing an alkyne handle.
Materials:
-
Antibody with alkyne group
-
Payload with azide group
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of CuSO₄ (100 mM in water), THPTA (200 mM in water), and sodium ascorbate (100 mM in water). Dissolve the azide-payload in DMSO.
-
Copper Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes to form the Cu(I)-THPTA complex.
-
Conjugation Reaction: In a reaction tube, combine the alkyne-antibody with the azide-payload (typically a 1:5 to 1:10 molar ratio of antibody to payload).
-
Add the Cu(I)-THPTA complex to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the ADC using a SEC column to remove unreacted payload and other reagents.
-
Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
ADC Stability Assay in Human Plasma
This assay evaluates the stability of the ADC and the potential for premature payload release in a biologically relevant matrix.
Materials:
-
ADC construct
-
Human plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration in human plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker stability.
Mandatory Visualizations
References
A Head-to-Head Comparison: CuAAC vs. SPAAC for Azido-PEG9-amine Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The rise of "click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective, data-driven comparison of these two techniques for the conjugation of Azido-PEG9-amine, a versatile linker used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction speed and biocompatibility. CuAAC is a robust and highly efficient method that utilizes a copper(I) catalyst to achieve rapid and high-yielding reactions.[1] However, the potential cytotoxicity of the copper catalyst can be a significant drawback for in vivo or cell-based applications.[2] In contrast, SPAAC is a copper-free alternative that relies on the inherent ring strain of a cyclooctyne to react with the azide, making it highly biocompatible.[3] The reaction rates of SPAAC are generally slower than CuAAC and are highly dependent on the specific cyclooctyne used.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for CuAAC and SPAAC reactions, extrapolated from studies on similar azido-PEG compounds and bioconjugation reactions.
Table 1: Performance Comparison of CuAAC and SPAAC for Azido-PEG Conjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[2] | High, suitable for in vivo and live-cell applications. |
| Reaction Rate | Generally faster (second-order rate constants typically 1 to 100 M⁻¹s⁻¹). | Generally slower (second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Typical Yield | Often high to quantitative (>95% with optimization). | Often high to quantitative, depending on reactants and conditions. |
| Reagents | This compound, terminal alkyne, copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | This compound, a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst. | Some strained alkynes may have off-target reactivity with thiols. |
| Cost | Generally lower cost for terminal alkynes and copper reagents. | Strained cyclooctynes can be significantly more expensive. |
Table 2: Typical Reaction Conditions for Azido-PEG-Amine Conjugation
| Parameter | CuAAC | SPAAC (with DBCO) |
| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or DMF. | Aqueous buffers (e.g., PBS), DMSO, DMF. |
| pH | Typically 7-8. | Typically around 7.4 (physiological pH). |
| Temperature | Room temperature to 37°C. | 4°C to 37°C. |
| Reactant Concentration | Micromolar to millimolar range. | Micromolar to millimolar range. |
| Reaction Time | Typically 1-4 hours. | Can range from 1 to 24 hours, depending on the cyclooctyne and reactant concentrations. |
Experimental Protocols
The following are detailed, generalized protocols for the conjugation of this compound using both CuAAC and SPAAC. These should be optimized for specific applications.
Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Functionalized Molecule
This protocol describes a general procedure for the copper-catalyzed click reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule in PBS (or a mixture of PBS and a minimal amount of DMSO/DMF for solubility) to the desired concentration (e.g., 1 mM).
-
Dissolve this compound in the same buffer to a concentration providing a slight molar excess (e.g., 1.2 equivalents) compared to the alkyne-functionalized molecule.
-
-
Catalyst Premix:
-
In a separate tube, prepare the copper/ligand premix by adding the CuSO₄ solution to the THPTA solution. A common ratio is 1:5 (CuSO₄:THPTA). Vortex briefly to mix.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne-functionalized molecule and the this compound solution.
-
Add the copper/ligand premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Protocol 2: SPAAC Conjugation of this compound to a DBCO-Functionalized Molecule
This protocol outlines a general procedure for the strain-promoted copper-free click reaction.
Materials:
-
This compound
-
Dibenzocyclooctyne (DBCO)-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in PBS (or a mixture of PBS and a minimal amount of DMSO/DMF for solubility) to the desired concentration (e.g., 1 mM).
-
Dissolve this compound in the same buffer to a concentration providing a slight molar excess (e.g., 1.5 equivalents) compared to the DBCO-functionalized molecule.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the DBCO-functionalized molecule and the this compound solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C overnight. Reaction times may need to be optimized based on the specific reactants. The progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm or by LC-MS.
-
-
Purification:
-
If necessary, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.
-
Mandatory Visualization
Caption: Chemical reactions for CuAAC and SPAAC.
Caption: Experimental workflows for CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between them is dictated by the specific requirements of the application. For in vitro applications where reaction speed and cost are primary concerns, and potential copper contamination can be managed, CuAAC is an excellent choice. For in vivo or cell-based studies where biocompatibility is non-negotiable, SPAAC is the superior method, offering a robust and catalyst-free approach to bioconjugation. Careful consideration of the factors outlined in this guide will enable researchers and drug development professionals to select the optimal click chemistry strategy for their specific needs.
References
Validating the In Vitro Activity of Azido-PEG9-Amine Conjugates: A Comparative Guide
For researchers and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG9-amine is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity and length, potentially improving the solubility and pharmacokinetic properties of the conjugate. This guide provides a framework for the in vitro validation of this compound conjugate activity, offering a comparative perspective against other linker technologies and detailing essential experimental protocols.
The Role of PEG Linkers in Bioconjugate Performance
PEG linkers are incorporated into ADCs and PROTACs to modulate their physicochemical properties. The length of the PEG chain can significantly impact the conjugate's stability, solubility, and in vivo efficacy. Generally, longer PEG chains can enhance the pharmacokinetic profile of a conjugate, leading to prolonged circulation and increased exposure to the target tissue. However, this can sometimes be accompanied by a decrease in in vitro potency. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Comparative Analysis of PEG Linker Length on In Vitro Activity
While direct comparative in vitro data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance based on studies of other discrete PEG linkers. The following tables illustrate the type of quantitative data that should be generated to compare the in vitro performance of an this compound conjugate with alternatives. The data presented are representative examples from studies on other PEGylated conjugates and should be used as a template for data presentation.
Table 1: Illustrative In Vitro Cytotoxicity of a HER2-Targeting ADC with Different PEG Linkers
| Linker | Payload | Target Cell Line (HER2+) | IC50 (nM) | Non-Target Cell Line (HER2-) | IC50 (nM) | Reference (for data structure) |
| This compound | MMAE | SK-BR-3 | Data to be generated | MCF7 | Data to be generated | N/A |
| No PEG Linker | MMAE | SK-BR-3 | 1.5 | MCF7 | >1000 | [1] |
| PEG4 Linker | MMAE | SK-BR-3 | 6.8 | MCF7 | >1000 | [1] |
| PEG10k Linker | MMAE | SK-BR-3 | 33.8 | MCF7 | >1000 | [1] |
MMAE: Monomethyl auristatin E; IC50: Half-maximal inhibitory concentration.
Table 2: Illustrative In Vitro Degradation Efficiency of a BRD4-Targeting PROTAC with Different PEG Linkers
| Linker | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | Dmax (%) | Reference (for data structure) |
| This compound | Pomalidomide | HeLa | Data to be generated | Data to be generated | N/A |
| Short Alkyl Linker | Pomalidomide | HeLa | 25 | 85 | Fictional Example |
| PEG4 Linker | Pomalidomide | HeLa | 15 | 90 | Fictional Example |
| PEG12 Linker | Pomalidomide | HeLa | 30 | 80 | Fictional Example |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible in vitro validation of this compound conjugates.
Protocol 1: In Vitro Cytotoxicity Assay for an ADC (e.g., MTT Assay)[2][3]
This protocol outlines the determination of the cytotoxic effect of an ADC on target and non-target cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7) cancer cell lines.
-
Complete cell culture medium.
-
ADC conjugated with this compound.
-
Unconjugated antibody (as a control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add 100 µL of the different concentrations to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein induced by a PROTAC.
Materials:
-
Target cell line (e.g., HeLa).
-
PROTAC with this compound linker.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot apparatus.
Procedure:
-
Cell Treatment: Plate cells in a 6-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Acquisition: Detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Determine the percentage of protein degradation relative to the vehicle-treated control. Calculate DC50 and Dmax values.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the complex biological pathways and experimental procedures involved in the validation of this compound conjugates.
Caption: HER2 signaling pathway and ADC mechanism of action.
Caption: PROTAC mechanism via the ubiquitin-proteasome pathway.
Caption: General experimental workflow for in vitro validation.
References
Stability of Azido-PEG9-amine Linked Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker is a paramount consideration in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also critically influences the conjugate's solubility, pharmacokinetics, efficacy, and toxicity.[1][2] This guide provides a comprehensive assessment of the stability of conjugates linked with Azido-PEG9-amine, comparing its performance with other common linker technologies and offering detailed experimental protocols for evaluation.
Understanding the Stability of this compound
The this compound linker is a heterobifunctional linker that incorporates a nine-unit polyethylene glycol (PEG) chain, an azide group, and a primary amine. Its stability is a function of its constituent parts: the PEG backbone, the azide terminus, and the linkage formed by the amine group.
PEG Backbone: The polyethylene glycol chain is generally considered biocompatible and stable.[2] Its primary degradation pathway is through oxidation of the ether linkages, a process that can be influenced by factors such as heat, light, and the presence of transition metals. However, under physiological conditions, the PEG backbone is relatively inert. The hydrophilic nature of the PEG chain can also enhance the overall stability of the conjugate by reducing aggregation, especially when dealing with hydrophobic payloads.[1][2]
Azide Group: The azide functionality is known for its high stability under most physiological and chemical conditions. It is unreactive towards most biological nucleophiles, which makes it an ideal functional group for bioorthogonal "click chemistry" reactions. This stability ensures that the linker remains intact until the desired conjugation reaction is initiated.
Amine Linkage: The primary amine group of the this compound linker is typically used to form a stable amide bond with a carboxylic acid on the payload or targeting molecule. Amide bonds are known for their high hydrolytic stability under physiological pH, contributing significantly to the overall stability of the conjugate.
Comparative Stability Analysis
While specific head-to-head quantitative data for this compound linked conjugates against all other linker types is not extensively published in a single study, we can infer its stability profile based on the known characteristics of its components and compare it to other common linker classes.
| Linker Type | Linkage Chemistry | Primary Degradation Pathway(s) | Expected Stability in Plasma | Key Considerations |
| This compound (Non-cleavable) | Amide bond (from amine) | Oxidative degradation of PEG backbone (slow) | High | Considered a stable, non-cleavable linker. The PEG chain can enhance solubility and pharmacokinetic profile. |
| Hydrazone (Cleavable) | Hydrazone bond | pH-sensitive hydrolysis | Moderate to Low | Designed to be cleaved in the acidic environment of endosomes/lysosomes. Can exhibit instability at physiological pH, leading to premature drug release. |
| Disulfide (Cleavable) | Disulfide bond | Reduction | Moderate | Cleaved in the reducing environment of the cytoplasm due to high glutathione concentrations. Can undergo exchange reactions with free thiols in plasma. |
| Peptide (Cleavable) | Peptide bond | Enzymatic cleavage (e.g., by cathepsins) | High | Stability is dependent on the specific peptide sequence and its susceptibility to plasma proteases. Designed for cleavage within lysosomes. |
| β-Glucuronide (Cleavable) | Glucuronide linkage | Enzymatic cleavage (by β-glucuronidase) | High | Highly stable in circulation. Cleavage is dependent on the presence of the enzyme, which is often enriched in the tumor microenvironment. |
| Thioether (Non-cleavable) | Thioether bond | Oxidation (slow) | High | A very stable, non-cleavable linkage commonly formed from maleimide-thiol reactions. |
Experimental Protocols for Stability Assessment
To obtain direct comparative data for an this compound linked conjugate, the following experimental protocols are recommended.
Plasma Stability Assay
Objective: To evaluate the stability of the conjugate in plasma from different species and determine its half-life.
Methodology:
-
Incubation: Incubate the this compound linked conjugate and comparator conjugates at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Preparation: Immediately stop the degradation by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to collect the supernatant.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) of the conjugate in plasma.
Forced Degradation Studies
Objective: To identify potential degradation pathways and assess the intrinsic stability of the conjugate under stressed conditions.
Methodology:
-
Stress Conditions: Expose the this compound linked conjugate to a variety of stress conditions as recommended by ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 70°C for 48 hours.
-
Photostability: Exposure to UV and visible light.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection (HPLC-UV/MS), to separate and identify the degradation products.
-
Data Comparison: Compare the degradation profiles of the this compound linked conjugate with those of conjugates containing other linkers under the same stress conditions.
Visualizing Experimental Workflows and Stability Concepts
Conclusion
The this compound linker is designed to form highly stable conjugates. Its PEG backbone enhances solubility and can improve pharmacokinetics, while the azide and amine functionalities allow for the formation of robust covalent bonds. Based on the chemical nature of its components, conjugates formed with this compound are expected to exhibit high stability in circulation, comparable to or exceeding that of many cleavable linkers. For a definitive comparison, the experimental protocols outlined in this guide provide a robust framework for generating quantitative stability data against other linkers of interest. The choice of linker technology is a critical decision in drug development, and a thorough understanding of stability is essential for designing safe and effective bioconjugates.
References
Beyond Azido-PEG9-amine: A Comparative Guide to Bioconjugation Alternatives
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of innovation. While Azido-PEG9-amine has become a staple reagent for bioconjugation via click chemistry, a growing landscape of alternative linkers and reactive chemistries offers distinct advantages in terms of reaction efficiency, stability, and the functional outcome of the resulting conjugate. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to empower informed decisions in the design of next-generation bioconjugates.
The limitations of any single bioconjugation strategy necessitate a broader toolkit. Concerns regarding the potential immunogenicity of polyethylene glycol (PEG) and the in vivo stability of certain linkages have driven the development of novel alternatives.[1][2] This guide explores these alternatives by comparing both the linker and the reactive chemistry components.
Alternative Linker Scaffolds: Moving Beyond PEG
While PEG linkers are valued for their ability to improve solubility and pharmacokinetic profiles, several alternatives have emerged to address their potential drawbacks, such as pre-existing anti-PEG antibodies and a lack of biodegradability.[1][2]
-
Polysarcosine (pSar): This polypeptoid has shown promise as a PEG alternative, demonstrating comparable ability to stabilize proteins and prolong circulation half-life.[3] In some studies, pSar-conjugated therapeutics have exhibited superior in vitro activity and tumor accumulation compared to their PEGylated counterparts.
-
Polypeptides: Linkers based on amino acid sequences, such as (Gly-Ser)n, offer excellent biodegradability and can be designed to have specific cleavage sites for controlled release.
-
Other Hydrophilic Polymers: A variety of other synthetic polymers are being investigated as PEG alternatives, each with unique properties that can be tailored for specific applications.
Alternative Reactive Chemistries: A Focus on Specificity and Efficiency
The choice of reactive groups for bioconjugation is critical for controlling the site of attachment and the overall homogeneity of the final product. While the azide-alkyne cycloaddition ("click chemistry") is renowned for its high efficiency and bioorthogonality, other well-established and emerging chemistries provide valuable alternatives.
Diagram: General Bioconjugation Workflow
Caption: A generalized workflow for a typical bioconjugation experiment.
Quantitative Comparison of Bioconjugation Chemistries
The efficiency of a bioconjugation reaction is a key performance indicator. The following table summarizes a comparison of common bioconjugation chemistries. It is important to note that yields can vary depending on the specific biomolecule, linker, and reaction conditions.
| Feature | Azide-Alkyne Click Chemistry (SPAAC) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Target Residue | Non-native azide/alkyne | Cysteine | Lysine, N-terminus |
| Specificity | Very High | High (at pH 6.5-7.5) | Moderate |
| Typical Yield | >90% | 80-95% | 50-90% |
| Reaction pH | 6.0 - 8.5 | 6.5 - 7.5 | 7.2 - 8.5 |
| Linkage Stability | High (Triazole) | Moderate (Thioether, can be reversible) | High (Amide) |
| Key Advantage | Bioorthogonal, high efficiency | Site-specific at cysteine | Targets abundant lysine residues |
| Key Disadvantage | Requires introduction of non-native groups | Potential for linker instability | Can lead to heterogeneous products |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the discussed chemistries.
Protocol 1: Azido-PEG-Amine Bioconjugation via Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to a biomolecule functionalized with an azide group.
Diagram: CuAAC Reaction Pathway
Caption: The fundamental reaction of CuAAC click chemistry.
Materials:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Reducing agent (e.g., sodium ascorbate) freshly prepared stock solution (e.g., 300 mM in water).
-
Quenching solution (e.g., 50 mM EDTA).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the alkyne-containing molecule to the reaction mixture. The molar excess will require optimization.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Quench the reaction by adding the EDTA solution to chelate the copper.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents.
Protocol 2: Maleimide-Thiol Bioconjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing free thiol groups.
Diagram: Maleimide-Thiol Conjugation
Caption: The reaction between a maleimide and a thiol group.
Materials:
-
Protein with free thiol groups in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Maleimide-functionalized reagent dissolved in DMSO or DMF.
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Desalting column.
Procedure:
-
Prepare the protein solution in the appropriate buffer. If necessary, treat with a reducing agent to generate free thiols and subsequently remove the reducing agent.
-
Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the maleimide solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Remove unreacted maleimide and byproducts by passing the reaction mixture through a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 3: NHS Ester-Amine Bioconjugation
This protocol outlines the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein with accessible primary amines.
Diagram: NHS Ester-Amine Reaction
Caption: The formation of a stable amide bond via NHS ester chemistry.
Materials:
-
Protein with accessible primary amines in an amine-free buffer (e.g., PBS, pH 8.3).
-
NHS ester dissolved in an organic solvent (e.g., DMSO or DMF).
-
Desalting column.
Procedure:
-
Prepare the protein solution in the appropriate amine-free buffer.
-
Dissolve the NHS ester in a minimal amount of DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Conclusion
The field of bioconjugation is continuously evolving, offering an expanding array of tools to create novel and effective biomolecular constructs. While this compound remains a valuable reagent, a thorough understanding of the available alternatives is crucial for optimizing bioconjugate design. By considering factors such as the desired site of conjugation, the stability of the resulting linkage, and the overall properties of the linker, researchers can select the most appropriate strategy for their specific application, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.
References
Characterization of Azido-PEG9-amine: A Comparative Guide to Purity and Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azido-PEG9-amine and its alternatives, focusing on the characterization of its purity and identity. Supported by experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their bioconjugation and drug development needs. This compound is a heterobifunctional linker containing a terminal azide group and a primary amine, connected by a 9-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide group facilitates "click chemistry" reactions with alkyne-containing molecules, while the amine group can react with activated esters or carboxylic acids.
Data Presentation: Purity and Identity Comparison
The purity and identity of this compound and its alternatives are critical parameters that can significantly impact the outcome of bioconjugation reactions and the performance of the final conjugate. Below is a summary of typical characterization data.
| Parameter | This compound | Alternative 1: Azido-PEG3-amine | Alternative 2: Azido-PEG11-amine |
| Molecular Formula | C20H42N4O9 | C8H18N4O3[1] | C24H50N4O11 |
| Molecular Weight | 482.57 g/mol | 218.25 g/mol | 570.67 g/mol |
| Purity (by HPLC) | >95% | >95% | >95% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry | m/z [M+H]⁺ ≈ 483.3 | m/z [M+H]⁺ ≈ 219.1 | m/z [M+H]⁺ ≈ 571.4 |
Performance Comparison in Bioconjugation
The length of the PEG linker can influence the physicochemical properties and biological activity of the resulting bioconjugate. Longer PEG chains generally enhance hydrophilicity, which can be advantageous for hydrophobic drugs or proteins by reducing aggregation and improving stability in aqueous solutions. However, increased linker length can also introduce greater steric hindrance, potentially impacting binding affinity and cellular uptake.
| Feature | Azido-PEG3-amine (Shorter Linker) | This compound (Intermediate Linker) | Azido-PEG11-amine (Longer Linker) |
| Solubility | Good | Excellent | Excellent |
| Steric Hindrance | Low | Moderate | High |
| Flexibility | Moderate | High | Very High |
| Application Note | May be preferred when minimal spacing is required to maintain high binding affinity. | Offers a balance between increased solubility and manageable steric hindrance. | Often used to improve the pharmacokinetic profile of bioconjugates with hydrophobic payloads. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound and its alternatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of PEG-containing molecules.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Analysis: The spectrum should show characteristic peaks for the PEG backbone (a broad multiplet around 3.6 ppm), the methylene groups adjacent to the azide and amine functionalities, and the terminal amine protons.
Molecular Weight Verification by Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid, is infused into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate m/z range.
-
Data Analysis: The spectrum should display the protonated molecular ion [M+H]⁺.
Mandatory Visualization
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Logical Relationship in Bioconjugation
Caption: Logical steps in the synthesis of an ADC using this compound.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice between cleavable and non-cleavable linkers in antibody-drug conjugates (ADCs).
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This linker must be stable enough to prevent premature drug release in systemic circulation, yet labile enough to release the payload at the tumor site. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visual diagrams to aid in informed decision-making.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).[1][2][3] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] |
| Payload State | Released in its native, potent form. | Released as a conjugate with the linker and an amino acid residue. |
| Bystander Effect | Capable of killing neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.[5] | Generally limited bystander effect as the released payload is often charged and less membrane-permeable. |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, depending on the linker chemistry. | Generally exhibit higher plasma stability, leading to a potentially wider therapeutic window. |
| Off-Target Toxicity | Higher risk of off-target toxicity due to premature payload release. | Lower risk of off-target toxicity due to enhanced stability. |
| Tumor Heterogeneity | Advantageous in treating heterogeneous tumors due to the bystander effect. | May be less effective against tumors with heterogeneous antigen expression. |
| Examples of Approved ADCs | Adcetris® (Brentuximab vedotin), Padcev® (Enfortumab vedotin), Enhertu® (Trastuzumab deruxtecan) | Kadcyla® (Trastuzumab emtansine) |
Delving Deeper: Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.
Cleavable Linkers: These linkers are designed to be selectively cleaved by specific triggers that are more prevalent in the tumor microenvironment or within tumor cells compared to healthy tissues. This targeted release is achieved through several mechanisms:
-
Enzyme-cleavable: These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsins, which are highly active in the lysosomal compartment of cancer cells. The valine-citrulline (vc) dipeptide is a classic example, readily cleaved by Cathepsin B.
-
pH-sensitive: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive: These linkers utilize a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells but not in the bloodstream.
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug is not dependent on a specific trigger but rather on the complete degradation of the antibody component of the ADC after it has been internalized by the tumor cell and trafficked to the lysosome. Lysosomal proteases break down the antibody into amino acids, releasing the payload still attached to the linker and a single amino acid residue.
Quantitative Performance Data
Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload under identical experimental conditions are limited in the literature. The following tables summarize available data from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ | |
| Anti-CD79b-vc-MMAE | Cleavable (vc) | JeKo-1 | CD79b | Potent (specific value not stated) | |
| Anti-HER2-AsnAsn-MMAE | Cleavable (AsnAsn) | SKBR3 | HER2 | Similar to vc-ADC | |
| T-DM1 (Trastuzumab emtansine) | Non-cleavable (MCC) | HER2+ breast cancer cell lines | HER2 | Potent (specific value not stated) |
Note: The cytotoxicity of the released payload from a non-cleavable linker (e.g., Lysine-MCC-DM1) may differ from the parent drug (DM1).
Table 2: In Vivo Efficacy
In vivo efficacy is often evaluated in xenograft models, where human tumor cells are implanted in immunocompromised mice. Tumor growth inhibition (TGI) is a key metric.
| ADC Construct | Linker Type | Tumor Model | Dosing | Outcome | Citation |
| T-DM1 | Non-cleavable | HER2+ breast cancer xenografts | 3.6 mg/kg | Significant tumor growth inhibition | |
| T-DXd (Trastuzumab deruxtecan) | Cleavable (GGFG) | L-JIMT-1 lung metastasis | 5 mg/kg | Inhibited growth of lung metastases | |
| Disitamab vedotin | Cleavable (vc) | L-JIMT-1 lung metastasis | 5 mg/kg | More effective than T-DM1 and T-DXd in this model | |
| cAC10-vcMMAE | Cleavable (vc) | Admixed CD30+ & CD30- tumors | 3 mg/kg | Effective bystander killing of CD30- cells |
Table 3: Plasma Stability
Plasma stability is crucial to minimize off-target toxicity. It is often assessed by measuring the percentage of intact ADC or the amount of released payload over time.
| Linker Type | Linker Example | Plasma Source | Stability Metric | Value | Citation |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days | |
| Peptide | Valine-Citrulline (vc) | Rat | % Payload Loss (7 days) | ~20% | |
| Tandem Cleavable | β-glucuronide-vc | Rat | % Payload Loss (7 days) | No loss observed | |
| Non-cleavable | Amino-PEG6-C2-MMAD | Mouse | Linker Integrity (4.5 days) | Stable |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Materials: Antigen-positive and antigen-negative cancer cell lines, cell culture medium, ADC, control antibody, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody.
-
Treat the cells with the different concentrations of ADC for a period of 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls and plot a dose-response curve to determine the IC50.
-
2. Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
-
Materials: Antigen-positive cells, antigen-negative cells labeled with a fluorescent marker (e.g., GFP), cell culture medium, ADC, 96-well plates, fluorescence plate reader.
-
Procedure:
-
Create a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1).
-
Seed the co-culture in 96-well plates.
-
Treat the co-culture with serial dilutions of the ADC for 72-120 hours.
-
Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.
-
A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentrations indicates a bystander effect.
-
3. Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
-
Materials: ADC, plasma (human, mouse, rat), incubation buffer, protein A magnetic beads (for immunocapture), LC-MS system.
-
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma using protein A magnetic beads.
-
Wash the beads to remove unbound components.
-
Elute the intact ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
Alternatively, the plasma supernatant can be analyzed by LC-MS to quantify the amount of released free payload.
-
4. In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Materials: Immunocompromised mice, human cancer cell line, Matrigel, ADC, vehicle control.
-
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
Administer the ADC and vehicle control intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the ADC.
-
Conclusion
The selection of a cleavable or non-cleavable linker is a multifaceted decision that requires careful consideration of the target antigen, the nature of the payload, and the specific characteristics of the tumor. Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this often comes with a trade-off in plasma stability and a higher potential for off-target toxicity. Non-cleavable linkers, with their superior stability, generally provide a wider therapeutic window and reduced off-target effects, but their efficacy is more dependent on high and homogeneous antigen expression and efficient lysosomal processing. Ultimately, the optimal linker strategy must be determined empirically for each individual ADC, balancing stability, targeted payload release, and overall therapeutic efficacy.
References
Azido-PEG9-Amine: A Versatile Linker for Advanced Bioconjugation in Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, Azido-PEG9-amine has emerged as a prominent tool, offering a unique combination of hydrophilicity, defined length, and dual functionality for versatile conjugation strategies. This guide provides a comprehensive review of the applications of this compound, a comparative analysis with alternative linkers, and detailed experimental protocols to support its implementation in the laboratory.
This compound is a heterobifunctional linker characterized by a nine-unit polyethylene glycol (PEG) chain, flanked by an azide (-N₃) group at one terminus and a primary amine (-NH₂) group at the other.[1][2] This distinct architecture allows for a two-step, orthogonal conjugation approach. The primary amine can readily react with activated carboxylic acids, N-hydroxysuccinimidyl (NHS) esters, or carbonyls on a biomolecule, such as an antibody.[3] The azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2] This typically involves either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to introduce a second molecule of interest, such as a cytotoxic payload or an E3 ligase ligand.
The incorporation of the PEG9 spacer offers several advantages in the design of bioconjugates. The hydrophilic nature of the PEG chain can enhance the aqueous solubility and reduce aggregation of the final conjugate, which is particularly beneficial when working with hydrophobic payloads. Furthermore, the defined length of the PEG linker can influence the pharmacokinetic profile of the bioconjugate, potentially leading to a longer circulation half-life. In the context of PROTACs, the linker length is a critical parameter for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.
Comparative Analysis with Alternative Linkers
The performance of this compound can be benchmarked against other linkers with varying PEG lengths or different chemical functionalities. The choice of the optimal linker is highly dependent on the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final bioconjugate.
Impact of PEG Chain Length:
Systematic studies have demonstrated that the length of the PEG linker can significantly impact the efficacy of both ADCs and PROTACs.
-
In Antibody-Drug Conjugates (ADCs): Longer PEG linkers can improve the pharmacokinetic properties and in vivo efficacy of ADCs, especially when dealing with hydrophobic drug payloads. However, this can sometimes be accompanied by a decrease in in vitro potency. The optimal PEG length is a balance between these factors and is specific to the antibody, payload, and target.
-
In Proteolysis-Targeting Chimeras (PROTACs): The linker length is crucial for the formation of a stable ternary complex between the target protein and an E3 ligase. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive complex. The ideal linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Comparison with Other Linker Chemistries:
Beyond PEG length, the chemical nature of the linker's reactive groups provides further avenues for optimization.
| Linker Type | Reactive Groups | Key Advantages | Key Disadvantages |
| Azido-PEG-Amine | Azide, Amine | Orthogonal conjugation, high efficiency of click chemistry, hydrophilic PEG spacer improves solubility. | Requires a two-step conjugation process. |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Well-established chemistry for thiol and amine conjugation, respectively. | Potential for maleimide exchange with serum albumin, leading to off-target toxicity. |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO), NHS Ester | Enables copper-free click chemistry (SPAAC), which is advantageous for reactions with sensitive biomolecules. | DBCO is a relatively large and hydrophobic moiety, which can impact the properties of the conjugate. |
| Alkyne-PEG-Amine | Alkyne, Amine | Used in conjunction with azide-functionalized molecules via click chemistry. | Copper catalysis in CuAAC can be toxic to cells, though new catalyst systems are mitigating this issue. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Site-Specific Antibody Conjugation via Enzymatic and Click Chemistry
This protocol describes a two-step process for the site-specific conjugation of a payload to an antibody using Azido-PEG-amine (a general protocol adaptable for the PEG9 variant) and click chemistry. This method utilizes microbial transglutaminase (MTGase) to introduce the azide linker at a specific glutamine residue on the antibody, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized payload.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Microbial Transglutaminase (MTGase)
-
DBCO-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Amicon Ultra centrifugal filter units
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into PBS, pH 7.4.
-
Enzymatic Ligation:
-
To the antibody solution, add this compound (dissolved in DMSO) to a final concentration that provides a molar excess (e.g., 50-fold).
-
Add MTGase to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Remove the excess this compound and MTGase by buffer exchange using an Amicon Ultra centrifugal filter unit.
-
-
Click Chemistry Conjugation (SPAAC):
-
To the azide-functionalized antibody, add the DBCO-functionalized payload (dissolved in DMSO) at a desired molar excess (e.g., 5-10 fold).
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted payload and other small molecules by size-exclusion chromatography (SEC).
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: Solid-Phase Synthesis of a PROTAC using an Azide-Functionalized Linker
This protocol outlines a general solid-phase synthesis approach for creating a PROTAC, where an azide-functionalized linker is a key intermediate. This method allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.
Materials:
-
Aminomethyl polystyrene resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)
-
This compound
-
Target protein ligand with an alkyne handle
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst for CuAAC (e.g., CuI, TBTA)
-
Reducing agent for the azide (if amide bond formation is desired instead of click chemistry)
-
Cleavage cocktail (e.g., TFA/DCM)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the aminomethyl polystyrene resin in DMF.
-
Attachment of E3 Ligase Ligand:
-
Activate the carboxylic acid of the E3 ligase ligand using coupling reagents like HATU and DIPEA in DMF.
-
Add the activated ligand to the resin and shake at room temperature overnight.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Linker Addition:
-
Couple the amine end of this compound to a suitable functional group on the resin-bound E3 ligase ligand (this may require modification of the ligand first).
-
-
Click Chemistry Reaction (CuAAC):
-
Swell the azide-functionalized resin in a DMF/water mixture.
-
Add the alkyne-functionalized target protein ligand, the copper(I) catalyst, and a ligand such as TBTA.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, water, and DCM.
-
-
Cleavage and Purification:
-
Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA in DCM).
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Visualizations
To further illustrate the concepts described, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Personal protective equipment for handling Azido-PEG9-amine
Essential Safety and Handling Guide for Azido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Due to the presence of the azide functional group, this compound requires careful handling to mitigate risks of toxicity and potential explosion. The following procedures are based on established safety protocols for handling hazardous chemicals, particularly azido and amine compounds.
Hazard Summary
This compound is a bifunctional molecule containing both an azide and an amine group. While a specific Safety Data Sheet (SDS) for this compound may classify it as non-hazardous, the azide functional group is associated with significant risks.[1] Azido compounds are known to be acutely toxic and potentially explosive, especially heavy metal azides.[2][3] They can be sensitive to heat, friction, and shock.[4] The amine group may also present corrosive hazards. Therefore, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes or vigorous reactions.[5] | Protects against splashes of the chemical which can cause serious eye irritation. |
| Skin Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn. Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) are required. Always wear closed-toe shoes and long pants. | Prevents skin contact. Azides can be absorbed through the skin. Nitrile gloves are recommended for handling amines. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. | Protects against inhalation of potentially toxic aerosols or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational workflow is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All work must be conducted in a certified chemical fume hood.
-
A blast shield should be placed between the user and the experimental apparatus inside the fume hood.
-
Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within a 10-second travel time).
-
Avoid the use of metal spatulas or other metal equipment that could form shock-sensitive metal azides. Use plastic, ceramic, or glass equipment.
-
Do not use ground-glass joints, as friction can lead to detonation.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Chemical Handling :
-
Work on the smallest possible scale for any reaction.
-
Handle azido compounds gently, avoiding friction and shock.
-
Keep the compound away from incompatible materials such as acids, heavy metals, and halogenated solvents. Reaction with acids can form hydrazoic acid, a highly toxic and explosive compound.
-
Solutions should be stored at the recommended temperature, typically -20°C, to ensure stability.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent personal injury, environmental contamination, and the formation of explosive compounds in plumbing.
Waste Segregation and Collection :
-
Azide-containing waste must be collected in separate, clearly labeled, non-metal containers.
-
Never mix azide waste with acids, heavy metals, or halogenated solvents.
-
Aqueous waste should be collected separately from organic solvent waste.
Disposal Methods :
There are two primary routes for the disposal of azido compounds:
-
Direct Disposal as Hazardous Waste : This is the most straightforward and often the safest method. The waste container must be clearly labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.
-
Chemical Deactivation : For dilute solutions (≤5%) of azides, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure must be performed with extreme caution in a chemical fume hood.
Protocol for Deactivation of Dilute Azide Waste with Nitrous Acid :
-
Materials : Aqueous solution of azide waste (≤5%), 20% aqueous solution of sodium nitrite (NaNO₂), and 20% aqueous solution of sulfuric acid (H₂SO₄).
-
Procedure :
-
In a three-necked flask equipped with a stirrer and a dropping funnel, place the azide solution.
-
Add the 20% sodium nitrite solution.
-
Slowly add the 20% sulfuric acid solution with stirring. Caution : The order of addition is critical. Adding acid before the nitrite can generate poisonous and volatile hydrazoic acid (HN₃).
-
Continue stirring for at least one hour to ensure complete destruction of the azide.
-
Test for completion by adding a drop of the reaction mixture to starch-iodide paper; a blue color indicates excess nitrite and complete decomposition.
-
Neutralize the resulting solution with dilute sodium hydroxide to a pH of 6-9 before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.
-
-
Disposal of PEGylated Component :
-
Polyethylene glycol (PEG) is biodegradable and not considered hazardous waste. However, due to the presence of the azide group, the entire molecule must be treated as hazardous unless the azide is deactivated. It is recommended to avoid releasing even the deactivated solution into wastewater systems without consulting local regulations.
Empty Containers :
-
Containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
Emergency Procedures
-
Spills : In case of a small spill within a fume hood, cover the spill with an absorbent material. Clean the area with a pH-adjusted water (pH greater than 9.0). Collect all contaminated materials in a clearly labeled, non-metal container for hazardous waste disposal.
-
Skin Contact : Immediately rinse the affected area with large amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
Visualized Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Operational workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
